2-Bromo-1-(4-morpholinophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMZFJPRSTGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383631 | |
| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-85-2 | |
| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-yl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-1-(4-morpholinophenyl)ethanone
CAS Number: 210832-85-2
This technical guide provides an in-depth overview of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key bifunctional reagent in the field of bioconjugation and pharmaceutical sciences. This document is intended for researchers, chemists, and professionals involved in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Chemical Identity and Properties
This compound, also known as 4-(morpholin-4-yl)phenacyl bromide, is a stable, solid organic compound. Its structure features a morpholine-substituted phenyl ring attached to a bromoacetyl group. This α-haloketone functionality makes it an effective electrophilic alkylating agent, primarily used for targeting nucleophilic residues in biomolecules.
Physicochemical Data
The key physical and chemical properties of the compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 210832-85-2 | [][2][3] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [][2] |
| Molecular Weight | 284.15 g/mol | [][2] |
| Melting Point | 112-115 °C | [] |
| Boiling Point | 418.8 °C at 760 mmHg (Predicted) | [] |
| Density | 1.439 g/cm³ (Predicted) | [] |
| IUPAC Name | 2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | [] |
| Synonyms | 4-(Morpholin-4-yl)phenacyl bromide, 2-Bromo-4'-morpholinoacetophenone | [][2] |
| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)CBr | [] |
| InChI Key | OUGMZFJPRSTGMJ-UHFFFAOYSA-N | [] |
Spectroscopic Data (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~ 7.9 (d, 2H) | Aromatic protons ortho to the carbonyl group |
| ~ 6.9 (d, 2H) | Aromatic protons meta to the carbonyl group | |
| ~ 4.4 (s, 2H) | Methylene protons (-CH₂Br) | |
| ~ 3.8 (t, 4H) | Morpholine protons adjacent to oxygen (-CH₂-O) | |
| ~ 3.3 (t, 4H) | Morpholine protons adjacent to nitrogen (-CH₂-N) | |
| ¹³C NMR | ~ 190 | Carbonyl carbon (C=O) |
| ~ 155 | Aromatic carbon attached to morpholine nitrogen | |
| ~ 131 | Aromatic protons ortho to the carbonyl group | |
| ~ 125 | Aromatic carbon ipso to the carbonyl group | |
| ~ 114 | Aromatic protons meta to the carbonyl group | |
| ~ 66 | Morpholine carbons adjacent to oxygen (-CH₂-O) | |
| ~ 47 | Morpholine carbons adjacent to nitrogen (-CH₂-N) | |
| ~ 31 | Methylene carbon (-CH₂Br) |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 1-(4-morpholinophenyl)ethanone.
Representative Synthesis Protocol
This protocol is a representative procedure based on standard bromination methods for activated acetophenones.
Step 1: Synthesis of 1-(4-Morpholinophenyl)ethanone (Precursor) The precursor can be synthesized via nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine or through Friedel-Crafts acylation of 4-morpholinobenzene.
Step 2: α-Bromination of 1-(4-Morpholinophenyl)ethanone
-
Reagents and Materials:
-
1-(4-Morpholinophenyl)ethanone (1.0 eq)
-
Bromine (Br₂) (1.05 eq) or Copper(II) Bromide (CuBr₂) (2.1 eq)
-
Solvent: Chloroform/Ethyl Acetate mixture, or Methanol
-
Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser.
-
Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate, silica gel).
-
-
Procedure (Using CuBr₂):
-
Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) and Copper(II) Bromide (2.1 eq) in a 1:1 mixture of chloroform and ethyl acetate.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.
-
Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
-
Applications in Drug Development
The primary application of this reagent lies in its ability to act as a covalent linker, particularly in the field of bioconjugation. The electrophilic bromomethylketone group is highly reactive towards soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[5][6][7]
Role in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapies where a cytotoxic payload is attached to a monoclonal antibody via a chemical linker. This compound can serve as a precursor to a linker-payload system. The reagent itself can be used to attach a "handle" to a protein, which can then be further modified, or it can be pre-attached to a payload before conjugation.
The workflow below illustrates the logical steps where this reagent is employed for cysteine-specific protein modification.
Representative Protocol for Cysteine Alkylation
This protocol outlines a general procedure for labeling a cysteine-containing protein or peptide.
-
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Stock solution of this compound in an organic co-solvent like DMSO or DMF.
-
Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol).
-
-
Procedure:
-
To a solution of the protein, add a 5-10 fold molar excess of the this compound stock solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours with gentle agitation.
-
Monitor the reaction progress by LC-MS to confirm the mass increase corresponding to the covalent addition of the label.
-
Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) to consume any unreacted alkylating agent.
-
Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterize the final conjugate to determine the degree of labeling and confirm site-specificity.
-
The logical relationship for the core chemical reaction is visualized below.
Safety and Handling
Compounds of the α-bromoketone class are potent lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
References
- 2. 2-Bromo-1-(4-morpholinophenyl)-1-ethanone | 210832-85-2 [chemicalbook.com]
- 3. 210832-85-2 CAS MSDS (2-Bromo-1-(4-morpholinophenyl)-1-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents. This document details its physicochemical characteristics, a plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Physical and Chemical Properties
This compound is a solid organic compound. Its core structure consists of a morpholine ring and a bromo-substituted acetophenone group. The quantitative physical properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | [1][2] |
| CAS Number | 210832-85-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [1][2][3] |
| Molecular Weight | 284.15 g/mol | [1][2] |
| Melting Point | 112-115 °C | [1] |
| Boiling Point | 418.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.439 g/cm³ (Predicted) | [1] |
| Appearance | Solid (Form varies by purity) | |
| Purity | Typically ≥97% | [1][2] |
| Storage | Keep Cold | [1] |
| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)CBr | [1] |
| InChI Key | OUGMZFJPRSTGMJ-UHFFFAOYSA-N | [1] |
Biological Context
While specific signaling pathways for this compound are not extensively documented in public literature, its significance lies in its role as a versatile synthetic intermediate. It is utilized in the development of a range of biologically active molecules, including potential anti-cancer, antiviral, and anti-inflammatory agents. Its utility stems from the reactivity of the α-bromo ketone functional group, which allows for facile nucleophilic substitution, making it a valuable building block in medicinal chemistry and drug discovery.
Experimental Protocols
The following section details a plausible experimental protocol for the laboratory-scale synthesis of this compound. The synthesis is a two-step process involving the initial formation of the precursor 1-(4-morpholinophenyl)ethanone, followed by its selective α-bromination.
Step 1: Synthesis of 1-(4-morpholinophenyl)ethanone
Materials:
-
4'-Fluoroacetophenone
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4'-fluoroacetophenone (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-morpholinophenyl)ethanone. The precursor typically presents as a solid with a melting point of 96-98 °C.[2]
Step 2: Synthesis of this compound
Materials:
-
1-(4-morpholinophenyl)ethanone (precursor from Step 1)
-
Bromine (Br₂) or Pyridinium tribromide
-
Chloroform (CHCl₃) or Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid at room temperature.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture with constant stirring. A gentle warming of the mixture may be required to initiate the reaction.
-
Continue to stir the reaction for 4-6 hours at room temperature, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases and the solution is neutral or slightly basic.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to afford the final product as a solid.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product, this compound.
Caption: Synthetic pathway for this compound.
References
Structure Elucidation of 2-Bromo-1-(4-morpholinophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Bromo-1-(4-morpholinophenyl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including protocols for Friedel-Crafts acylation and subsequent α-bromination. Physicochemical properties and spectroscopic data are presented to aid in the characterization of this compound. Furthermore, a potential signaling pathway is illustrated based on its reported activity as a Diacylglycerol Kinase Zeta (DGKζ) inhibitor, highlighting its relevance in immunomodulatory drug discovery.
Introduction
This compound, also known as 4-(Morpholin-4-yl)phenacyl bromide, is a valuable intermediate in organic synthesis.[] Its structure combines a morpholine-substituted phenyl ring with a reactive α-bromo ketone functional group, making it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The α-bromo ketone is a key synthon for introducing the phenacyl scaffold into larger molecules, frequently utilized in the development of enzyme inhibitors and other bioactive compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process:
-
Friedel-Crafts Acylation: Reaction of N-phenylmorpholine with acetyl chloride in the presence of a Lewis acid catalyst to yield 1-(4-morpholinophenyl)ethanone.
-
α-Bromination: Bromination of the methyl group of the ketone functionality of 1-(4-morpholinophenyl)ethanone.
A schematic of the synthesis is presented below.
References
A Technical Guide to the Solubility of 2-Bromo-1-(4-morpholinophenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines established experimental protocols for determining solubility and presents an illustrative solubility profile in common organic solvents. Furthermore, a general synthesis workflow for this compound is provided.
Solubility of this compound
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) - Representative Values |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20 |
| Acetone | 20.7 | 10 - 15 |
| Dichloromethane | 8.93 | 5 - 10 |
| Ethanol | 24.55 | 1 - 5 |
| Methanol | 32.7 | 1 - 5 |
Note: The values presented in this table are illustrative and based on the general solubility trends of structurally similar compounds. Actual solubility should be determined experimentally using the protocols outlined below.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and optimization. The following are standard laboratory methods that can be employed to quantify the solubility of this compound.
Gravimetric Method
This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Protocol:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Separation: Carefully filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.
-
Evaporation: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container.
-
Drying: Evaporate the solvent under reduced pressure or in a fume hood. Subsequently, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate used.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent system. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filtration and Dilution: Filter the saturated solution and dilute an accurately measured aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
UV/Vis Spectroscopy Method
This method is applicable if the compound has a chromophore that absorbs in the UV/Vis region and is suitable for rapid solubility screening.
Protocol:
-
Wavelength of Maximum Absorbance (λmax): Dissolve a small amount of this compound in the chosen solvent and scan its UV/Vis spectrum to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.
-
Saturated Solution Preparation and Analysis: Prepare a saturated solution and filter it as previously described. Dilute an aliquot of the filtrate to a concentration where the absorbance is within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve and the dilution factor to calculate the concentration of the saturated solution.
Synthesis Workflow of this compound
The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 4-morpholinoacetophenone. This is a common and effective method for introducing a bromine atom at the α-position to a carbonyl group.
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided experimental protocols offer robust methods for its determination in a laboratory setting. The illustrative solubility data and the synthesis workflow serve as valuable resources for researchers and professionals in the field of drug development and organic synthesis. It is recommended that experimental verification of solubility be conducted for any specific application to ensure accuracy and process reliability.
2-Bromo-1-(4-morpholinophenyl)ethanone safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for this compound. The toxicological properties of this compound have not been fully investigated[1]. This guide should be used in conjunction with an official Safety Data Sheet (SDS) and a thorough risk assessment before handling this chemical.
Hazard Identification
This compound is classified as a hazardous substance that poses significant risks upon exposure. The primary hazards include severe damage to the eyes, skin, and respiratory system.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1 B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[3][4] |
Note: Classifications for similar bromo-ethanone compounds are included for broader context.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent contact and exposure. Engineering controls, such as using the chemical within a fume hood, are the primary means of exposure control.[1]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or full-face shield.[1][5] | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. Protects against splashes and dust that cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl) and protective clothing (lab coat, apron, or suit).[1][6] | Prevents skin contact which can cause severe burns.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Required if exposure limits are exceeded or if dust is generated. Use a respirator with a particulate filter conforming to EN 143.[1] |
| General Hygiene | Eyewash stations and safety showers must be close to the workstation.[1][7] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[8] | To ensure immediate decontamination and prevent ingestion or accidental exposure. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical's stability and preventing accidental exposure.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Take off contaminated clothing and wash it before reuse.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: First-Aid Measures Quick Reference
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses, if present and easy to do.[3][4] Seek immediate medical attention. [1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention. [1][2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][3][4] If not breathing, give artificial respiration.[1] Seek immediate medical attention. [1][2] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention. [1][2] |
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][7]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE).[7] Evacuate personnel to safe areas. Ensure adequate ventilation.[8]
-
Environmental Precautions: Do not let the product enter drains or contaminate the ground water system.[1][3]
-
Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[1][5] Avoid dust formation.[1][5]
Experimental Protocols
Protocol for Handling a Small Spill
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE as specified in Table 2, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of the contaminated materials and container as hazardous waste according to local, regional, and national regulations.[1]
-
Report: Report the incident to the appropriate safety personnel.
Protocol for Emergency First Aid Response
-
Scene Safety: Ensure the area is safe before approaching the victim. If necessary, remove the victim from the source of exposure.
-
Call for Help: Immediately call for emergency medical assistance.[1]
-
Identify Exposure: Determine the route of exposure (skin, eye, inhalation, ingestion).
-
Administer First Aid (as per Table 3):
-
Eye Contact: Immediately begin flushing the eyes with an eyewash station for at least 15 minutes.[1]
-
Skin Contact: While under a safety shower, remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1]
-
Ingestion: Rinse the victim's mouth with water. Do not induce vomiting.[1]
-
-
Provide SDS: Show the Safety Data Sheet to the attending medical personnel.[1][3][4]
Visualizations
Workflow for Accidental Spill Response
Caption: A logical workflow for responding to an accidental chemical spill.
First Aid Procedures for Exposure
Caption: A flowchart of first aid actions based on the route of exposure.
Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls for minimizing exposure to chemical hazards.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in pharmaceutical research and development. The synthesis is typically achieved in a two-step process: the formation of the precursor 1-(4-morpholinophenyl)ethanone, followed by its alpha-bromination. This document details the experimental protocols, starting materials, and quantitative data associated with these transformations.
Core Synthesis Overview
The synthesis of this compound fundamentally involves two distinct stages. The initial step is the preparation of the ketone intermediate, 1-(4-morpholinophenyl)ethanone, also known as 4'-morpholinoacetophenone. Subsequently, this intermediate undergoes a selective bromination at the alpha-carbon of the acetyl group to yield the final product.
Two principal pathways are commonly employed for the synthesis of the 1-(4-morpholinophenyl)ethanone intermediate:
-
Friedel-Crafts Acylation of N-Phenylmorpholine: This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of N-phenylmorpholine.
-
Nucleophilic Aromatic Substitution: This method involves the reaction of 4-fluoroacetophenone with morpholine, where the morpholine acts as a nucleophile, displacing the fluorine atom on the aromatic ring.
The subsequent alpha-bromination of the synthesized 1-(4-morpholinophenyl)ethanone is typically accomplished using a suitable brominating agent, such as elemental bromine or N-bromosuccinimide (NBS).
Synthesis Pathway Diagram
Caption: Synthetic routes to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key reactions involved in the synthesis of this compound. The quantitative data for these reactions are summarized in the accompanying tables.
Step 1: Synthesis of 1-(4-morpholinophenyl)ethanone
Two primary methods for the synthesis of the intermediate 1-(4-morpholinophenyl)ethanone are presented below.
The Friedel-Crafts acylation offers a direct route to introduce the acetyl group onto the phenyl ring of N-phenylmorpholine.
Experimental Protocol:
A general procedure for Friedel-Crafts acylation is as follows: To a cooled (0 °C) suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable inert solvent like dichloromethane, acetyl chloride or acetic anhydride is added dropwise. N-phenylmorpholine is then added to the reaction mixture, and the reaction is stirred at room temperature until completion. The reaction is subsequently quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | N-Phenylmorpholine | General Knowledge |
| Reagent | Acetyl Chloride / Acetic Anhydride | General Knowledge |
| Catalyst | Aluminum Chloride (AlCl₃) | General Knowledge |
| Solvent | Dichloromethane (CH₂Cl₂) | General Knowledge |
| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |
| Typical Yield | Varies | General Knowledge |
This method provides an alternative route to 1-(4-morpholinophenyl)ethanone through the displacement of a fluoride ion by morpholine.
Experimental Protocol:
A mixture of 4-fluoroacetophenone and morpholine is heated in a suitable solvent, such as dimethyl sulfoxide (DMSO) or in the absence of a solvent, often in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid formed. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is then collected by filtration, washed with water, and dried to afford 1-(4-morpholinophenyl)ethanone.
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroacetophenone | General Knowledge |
| Reagent | Morpholine | General Knowledge |
| Base (optional) | Potassium Carbonate (K₂CO₃) | General Knowledge |
| Solvent | Dimethyl Sulfoxide (DMSO) or neat | General Knowledge |
| Reaction Temperature | Elevated temperatures (e.g., reflux) | General Knowledge |
| Typical Yield | Varies | General Knowledge |
Step 2: α-Bromination of 1-(4-morpholinophenyl)ethanone
The final step in the synthesis is the selective bromination of the methyl group of the acetyl moiety.
Direct bromination using elemental bromine is a common method for the α-bromination of ketones.
Experimental Protocol:
To a solution of 1-(4-morpholinophenyl)ethanone in a suitable solvent, such as chloroform or acetic acid, a solution of bromine in the same solvent is added dropwise with stirring. The reaction may be catalyzed by an acid, such as a catalytic amount of hydrobromic acid or sulfuric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures. After the addition is complete, the reaction mixture is stirred until the color of bromine disappears. The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 1-(4-morpholinophenyl)ethanone | General Knowledge |
| Reagent | Bromine (Br₂) | General Knowledge |
| Catalyst (optional) | HBr, H₂SO₄ | General Knowledge |
| Solvent | Chloroform, Acetic Acid | General Knowledge |
| Reaction Temperature | Room Temperature to mild heating | General Knowledge |
| Typical Yield | Varies | General Knowledge |
N-Bromosuccinimide is a milder and more selective brominating agent often used for α-bromination of ketones.
Experimental Protocol:
1-(4-morpholinophenyl)ethanone and N-bromosuccinimide are dissolved in a suitable solvent, such as carbon tetrachloride or acetonitrile. A radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), is often added, and the mixture is heated to reflux. The reaction progress can be monitored by observing the consumption of the starting material. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the desired product.
| Parameter | Value | Reference |
| Starting Material | 1-(4-morpholinophenyl)ethanone | [1][2] |
| Reagent | N-Bromosuccinimide (NBS) | [1][2][3] |
| Initiator (optional) | Benzoyl Peroxide, AIBN | [1] |
| Solvent | Carbon Tetrachloride, Acetonitrile | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Yield | Good to excellent | [2] |
Logical Relationship Diagram for Bromination Method Selection
Caption: Factors influencing the choice of brominating agent.
This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and to optimize these procedures for their particular applications. Standard laboratory safety practices should be strictly followed when handling all chemicals mentioned in this document.
References
An In-depth Technical Guide to the Electrophilicity of α-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the electrophilic nature of α-bromo ketones, a class of organic intermediates renowned for their versatile reactivity. The inherent electronic properties of these molecules make them powerful tools in synthetic chemistry and crucial scaffolds in the design of targeted therapeutics. We will delve into the fundamental principles governing their reactivity, present quantitative data, detail experimental protocols, and illustrate their application in modern drug discovery.
The Electronic Landscape of α-Bromo Ketones
The reactivity of α-bromo ketones is fundamentally governed by the synergistic electron-withdrawing effects of the adjacent carbonyl group and the bromine atom.[1] This electronic arrangement confers a significant partial positive charge on the α-carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This activation makes α-bromo ketones valuable precursors for a variety of chemical transformations.
Two primary reaction pathways dominate the chemistry of α-bromo ketones:
-
Nucleophilic Substitution: The electrophilic α-carbon is a prime target for SN2 reactions, where a nucleophile displaces the bromide leaving group.[1][2] This pathway is favored by less basic nucleophiles.[2]
-
Base-Mediated Rearrangements: In the presence of strong bases, the acidity of the α-protons allows for enolate formation, which can lead to complex rearrangements, most notably the Favorskii rearrangement.[1]
Factors Influencing Electrophilicity
The electrophilic character of the α-carbon is not static and is influenced by both electronic and steric factors inherent to the molecular structure.
-
Electronic Effects: The presence of electron-donating groups on the ketone scaffold can decrease the electrophilicity of the α-carbon by inductively pushing electron density towards it.[3] Conversely, electron-withdrawing groups enhance electrophilicity, making the α-carbon more reactive towards nucleophiles.[3]
-
Steric Hindrance: Bulky substituents near the α-carbon can impede the approach of a nucleophile, slowing the rate of SN2 reactions.[3][4] Aldehydes, for instance, are generally more reactive than ketones in nucleophilic additions due to reduced steric hindrance.[3]
Key Reactions and Mechanisms
Nucleophilic Substitution (SN2)
The reaction of α-bromo ketones with a variety of nucleophiles (e.g., thiols, amines, iodides) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step process where the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion.[5] The reaction rate is dependent on the concentration of both the α-bromo ketone and the nucleophile.[5]
Caption: General mechanism of an SN2 reaction on an α-bromo ketone.
The Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-bromo ketones with an abstractable α'-proton undergo the Favorskii rearrangement. The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by the base (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester product.
References
An In-depth Technical Guide to the Reactivity of the Morpholine Moiety in 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the morpholine moiety in the bifunctional compound 2-Bromo-1-(4-morpholinophenyl)ethanone. This molecule incorporates both a reactive α-bromo ketone, a well-known electrophile, and a morpholine ring, a versatile heterocyclic amine. While the reactivity of the α-bromo ketone is extensively documented, this guide focuses specifically on the chemical behavior of the morpholine substituent. It details the synthesis of the parent compound, its spectroscopic characterization, and explores key reactions of the morpholine nitrogen, including N-alkylation and N-oxidation. Furthermore, this guide elucidates the significant role of the morpholine-containing α-bromo ketone scaffold as a covalent probe in chemical biology and drug discovery, with a specific workflow for protein kinase labeling and analysis detailed. All quantitative data is presented in structured tables, and experimental protocols are provided.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties, such as aqueous solubility, metabolic stability, and target binding affinity. In the context of this compound, the morpholine moiety is attached to a phenacyl bromide framework. This creates a molecule with dual reactivity: the α-bromo ketone serves as a potent electrophile capable of forming covalent bonds with nucleophiles, while the tertiary amine of the morpholine ring retains its nucleophilic and basic character. Understanding the reactivity of the morpholine moiety is crucial for predicting potential metabolic pathways, designing derivatization strategies, and comprehending its role in molecular interactions within a biological environment.
Synthesis and Characterization
The synthesis of this compound is typically achieved in a two-step process starting from 4-fluoroacetophenone. The initial step involves a nucleophilic aromatic substitution to introduce the morpholine ring, followed by α-bromination of the resulting acetophenone derivative.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Morpholinoacetophenone
To a solution of 4-fluoroacetophenone (1.0 eq) in dimethyl sulfoxide (DMSO), morpholine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 120 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford 4-morpholinoacetophenone.
Step 2: Synthesis of this compound
4-Morpholinoacetophenone (1.0 eq) is dissolved in glacial acetic acid. A catalytic amount of 48% hydrobromic acid is added. To this solution, bromine (1.05 eq) dissolved in acetic acid is added dropwise at room temperature with constant stirring. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into a large volume of cold water. The precipitated solid is filtered, washed with water until the filtrate is neutral, and then dried under vacuum to yield this compound.
Spectroscopic Data
The structural characterization of 4-morpholinoacetophenone and related compounds is achieved through nuclear magnetic resonance (NMR) spectroscopy.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| 4-Morpholinoacetophenone | 7.90 (d, 2H), 6.88 (d, 2H), 3.86 (t, 4H), 3.33 (t, 4H), 2.53 (s, 3H) | 196.8, 154.0, 130.6, 127.8, 113.6, 66.7, 47.7, 26.3 | |
| 2-Bromo-1-phenylethanone | 8.00 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H), 4.48 (s, 2H) | 191.3, 133.9, 128.9, 128.8, 31.0 | [1] |
| 2-Bromo-1-(4-bromophenyl)ethanone | 7.86 (d, 2H), 7.65 (d, 2H), 4.12 (s, 2H) | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 | [1] |
Reactivity of the Morpholine Moiety
The morpholine moiety in this compound exhibits characteristic reactions of a tertiary amine. The nitrogen atom is nucleophilic and can react with electrophiles. The presence of the electron-withdrawing acetyl group on the phenyl ring slightly reduces the basicity and nucleophilicity of the morpholine nitrogen compared to unsubstituted N-phenylmorpholine.
N-Alkylation
The nitrogen atom of the morpholine ring can be alkylated to form a quaternary ammonium salt. This reaction typically proceeds by treating the parent compound with an alkyl halide.
Experimental Protocol: N-Alkylation of a Morpholine Derivative
To a solution of the morpholine derivative (1.0 eq) in a suitable solvent such as acetone or acetonitrile, an excess of the alkylating agent (e.g., methyl iodide, 1.5 eq) is added. The reaction mixture is stirred at room temperature or gently heated under reflux for several hours. The formation of a precipitate indicates the formation of the quaternary ammonium salt. The product can be isolated by filtration, washed with the solvent, and dried.
N-Oxidation
The morpholine nitrogen can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: N-Oxidation using m-CPBA
The morpholine-containing compound (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane (DCM). To this solution, m-CPBA (1.1 to 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at this temperature and gradually allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the morpholine N-oxide.[2][3]
Application as a Covalent Probe in Chemical Proteomics
The dual functionality of this compound makes it a valuable tool in chemical biology, particularly as a covalent probe for identifying and characterizing protein targets. The α-bromo ketone can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of enzymes, leading to irreversible inhibition.
Workflow for Covalent Labeling of Protein Kinases
Protein kinases are a major class of drug targets, and the development of selective inhibitors is of great interest. Covalent inhibitors that target non-catalytic cysteines in the kinase active site have emerged as a promising strategy. The following workflow outlines the use of this compound as a covalent probe for kinase labeling and subsequent analysis.[4][5]
Caption: Workflow for kinase labeling with this compound.
Experimental Protocol: Kinase Labeling and Proteomic Analysis
-
Protein Labeling: The purified protein kinase of interest is incubated with a molar excess of this compound in a suitable buffer at room temperature or 37°C. The reaction is quenched after a specific time by adding a reducing agent like dithiothreitol (DTT).
-
Sample Preparation for Mass Spectrometry: The labeled protein is denatured, and the disulfide bonds are reduced with DTT, followed by alkylation of the remaining free cysteines with iodoacetamide. The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. The covalent modification by the probe results in a specific mass shift in the modified peptide, allowing for the identification of the exact peptide and, through fragmentation analysis, the specific amino acid residue (typically cysteine) that was labeled.
Conclusion
This compound is a molecule of significant interest due to its dual reactivity. While the α-bromo ketone moiety is a well-established electrophilic warhead for covalent modification of biomolecules, the morpholine ring also possesses distinct chemical reactivity. The nucleophilic nitrogen of the morpholine can undergo reactions such as N-alkylation and N-oxidation, which are important considerations in drug design and metabolism studies. The application of this compound as a covalent probe in chemical proteomics highlights the utility of combining a reactive electrophile with a privileged chemical scaffold like morpholine. This guide provides a foundational understanding of the reactivity of the morpholine moiety in this specific context, offering valuable insights for researchers in organic chemistry, medicinal chemistry, and drug development.
References
The Strategic Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery: A Technical Guide
An In-depth Exploration of a Versatile Synthetic Intermediate for the Development of Novel Therapeutics
Introduction
In the landscape of contemporary drug discovery, the morpholine moiety stands out as a privileged scaffold, frequently incorporated into the design of therapeutic agents to enhance their pharmacological profiles. 2-Bromo-1-(4-morpholinophenyl)ethanone, a key synthetic building block, has emerged as a crucial starting material for the synthesis of a diverse array of bioactive molecules with potential applications in oncology, immunology, and virology. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, detailing its role in the synthesis of potent kinase inhibitors and other therapeutic candidates, and presenting relevant experimental data and methodologies for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a solid chemical compound with the following properties:
| Property | Value |
| CAS Number | 210832-85-2 |
| Molecular Formula | C₁₂H₁₄BrNO₂ |
| Molecular Weight | 284.15 g/mol |
| Melting Point | 112-115 °C |
| Boiling Point | 418.8 °C at 760 mmHg |
Synthetic Versatility in Drug Design
The primary utility of this compound in drug discovery lies in its reactive α-bromoketone functionality. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of amines, thiols, and other nucleophiles. This reactivity allows for the facile introduction of the 4-morpholinophenyl ethanone core into various molecular scaffolds, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A general synthetic workflow for the utilization of this compound in the synthesis of bioactive derivatives is depicted below.
Caption: General synthetic workflow utilizing this compound.
Applications in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The morpholine group is a common feature in many approved and investigational kinase inhibitors, as it can improve aqueous solubility, metabolic stability, and target engagement. This compound serves as a valuable precursor for the synthesis of inhibitors targeting key kinases in oncogenic pathways, such as Phosphoinositide 3-kinase (PI3K) and Src kinase.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. A number of potent and selective PI3K inhibitors feature a morpholine-substituted aromatic core.
The general structure of these inhibitors often involves a heterocyclic core, such as quinazoline or pyrimidine, to which the morpholinophenyl group is attached. The synthesis of such compounds can be envisioned through a multi-step sequence where this compound is used to introduce the key pharmacophore.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-phenyl derivatives.[2][3]
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, proliferation, and survival. Overexpression and activation of Src are associated with tumor progression and metastasis. The development of Src inhibitors is therefore a promising strategy for cancer therapy.
Derivatives of 4-anilino-3-quinolinecarbonitriles containing a morpholinopropoxy side chain have shown potent Src kinase inhibitory activity. For example, a compound with a 3-morpholinopropoxy group exhibited an IC50 of 3.8 nM in an enzymatic assay and inhibited Src-dependent cell proliferation with an IC50 of 940 nM.[4] The synthesis of such molecules can be facilitated by using this compound to construct the morpholine-containing side chain.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of morpholino-phenyl derivatives.[5][6]
Applications in Antiviral and Anti-inflammatory Drug Discovery
Beyond oncology, this compound is a valuable starting material for the synthesis of compounds with potential antiviral and anti-inflammatory properties. The morpholine ring is present in several antiviral and anti-inflammatory agents, contributing to their biological activity and pharmacokinetic properties.
While specific examples of antiviral or anti-inflammatory drugs synthesized directly from this compound are not extensively documented in publicly available literature, the synthetic utility of this intermediate suggests its potential in the development of novel agents in these therapeutic areas. The general approach would involve reacting the α-bromoketone with various nucleophilic scaffolds known to possess antiviral or anti-inflammatory activity.
Experimental Protocols
Detailed experimental protocols for the synthesis of specific drug candidates from this compound are often proprietary. However, a general procedure for the synthesis of 2-amino-1-(4-morpholinophenyl)ethanone derivatives can be outlined as follows:
General Procedure for the Synthesis of 2-(Substituted-amino)-1-(4-morpholinophenyl)ethanone Derivatives:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as a scavenger for the hydrobromic acid byproduct.
-
Addition of Nucleophile: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(substituted-amino)-1-(4-morpholinophenyl)ethanone derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic application enables the efficient synthesis of a wide range of bioactive molecules, particularly potent kinase inhibitors targeting critical oncogenic pathways such as PI3K/Akt/mTOR and Src. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties to the resulting drug candidates. The straightforward reactivity of the α-bromoketone functionality allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and overall drug-like properties. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery process is undeniable. Further exploration of its synthetic potential is likely to yield a new generation of innovative medicines for the treatment of cancer, inflammatory disorders, and viral infections.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Versatility of Phenacyl Bromide Derivatives in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenacyl bromide and its derivatives have long been recognized as powerful and versatile building blocks in organic synthesis. Their inherent reactivity, stemming from the presence of both a reactive bromine atom and a carbonyl group, allows for the construction of a diverse array of complex molecular architectures, particularly heterocyclic compounds of significant medicinal and industrial interest. This technical guide provides an in-depth review of the applications of phenacyl bromide derivatives in contemporary organic synthesis, with a focus on data-driven insights, detailed experimental methodologies, and the logical frameworks underpinning these synthetic strategies.
Core Reactions and Applications
Phenacyl bromides serve as key precursors in a multitude of synthetic transformations, including the synthesis of five- and six-membered heterocyclic rings and their fused analogues.[1][2] Their utility is further expanded through their participation in one-pot multicomponent reactions, which offer significant advantages in terms of efficiency and atom economy.[1][3]
Synthesis of Five-Membered Heterocycles
The construction of five-membered heterocyclic systems is a cornerstone of medicinal chemistry, and phenacyl bromides are instrumental in this regard.
The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives, which are prevalent in numerous biologically active compounds.[4] This reaction involves the condensation of a phenacyl bromide derivative with a thioamide. The strategic hybridization of thiazole moieties with other bioactive fragments, such as pyrazoline and pyrazole, has been shown to enhance drug efficacy and mitigate resistance.[4]
Typical Experimental Protocol for Thiazole Synthesis:
A mixture of a substituted phenacyl bromide (1.0 mmol) and a thioamide or thiourea (1.2 mmol) is stirred in a suitable solvent, such as ethanol or methanol. The reaction can be carried out at room temperature or under reflux, often with the aid of a catalyst to improve reaction rates and yields. Upon completion, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.
| Phenacyl Bromide Derivative | Thioamide/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenacyl bromide | Thiourea | None | Ethanol | 2 | 85 | [4] |
| 4-Chlorophenacyl bromide | Thioacetamide | None | Methanol | 3 | 92 | [4] |
| 4-Methylphenacyl bromide | Phenylthiourea | Piperidine | Ethanol | 1.5 | 88 | [5] |
| 4-Nitrophenacyl bromide | Thiosemicarbazide | Acetic Acid | Ethanol | 4 | 75 | [5] |
This table is a representative example; specific conditions and yields may vary based on the full scope of substrates.
Reaction Workflow for Hantzsch Thiazole Synthesis:
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone: An Experimental Protocol for Pharmaceutical Research
Introduction
2-Bromo-1-(4-morpholinophenyl)ethanone is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is particularly notable in the development of kinase inhibitors, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, used in cancer therapy. The presence of the reactive bromoacetyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This application note provides a detailed experimental protocol for the two-step synthesis of this compound, designed for researchers and professionals in drug discovery and development.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | Nucleophilic Aromatic Substitution | 4'-Chloroacetophenone | Morpholine, K₂CO₃, DMF | 4'-Morpholinoacetophenone | ~85 | >98 | 96-98 |
| 2 | Alpha-Bromination | 4'-Morpholinoacetophenone | Copper(II) Bromide, Ethyl Acetate, Chloroform | This compound | ~90 | >97 | 112-115[1] |
Experimental Protocols
This protocol outlines a two-step synthesis of this compound, commencing with the synthesis of the intermediate 4'-morpholinoacetophenone from 4'-chloroacetophenone, followed by its selective alpha-bromination.
Step 1: Synthesis of 4'-Morpholinoacetophenone
This procedure describes the nucleophilic aromatic substitution of chlorine in 4'-chloroacetophenone with morpholine.
Materials:
-
4'-Chloroacetophenone
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4'-chloroacetophenone (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents).
-
Add DMF to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the reaction mixture at 120 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield 4'-morpholinoacetophenone as a solid.
Step 2: Synthesis of this compound
This procedure details the selective alpha-bromination of 4'-morpholinoacetophenone using copper(II) bromide. This method is often preferred for its selectivity and milder reaction conditions compared to using elemental bromine.
Materials:
-
4'-Morpholinoacetophenone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4'-morpholinoacetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform.
-
Add copper(II) bromide (2.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 3-5 hours. The color of the reaction mixture will change from green to gray/white as the Cu(II) is reduced to Cu(I).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide precipitate.
-
Wash the solid residue with chloroform.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from methanol to obtain this compound as a crystalline solid.
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Role in Drug Discovery Workflow
Caption: Role of the title compound in a typical drug discovery workflow.
References
Application Notes and Protocols for N-alkylation of Amines with 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines with 2-Bromo-1-(4-morpholinophenyl)ethanone. This reaction is a valuable transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery, for the generation of diverse libraries of substituted aminoketones. The morpholinophenyl moiety is a common scaffold in bioactive molecules, and its derivatization allows for the exploration of structure-activity relationships (SAR).
Introduction
N-alkylation of amines with α-haloketones, such as this compound, is a classical and effective method for the formation of α-aminoketones. These products are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and are often investigated for their biological activities. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon bearing the bromine atom.
General Reaction Scheme
The general reaction for the N-alkylation of a primary or secondary amine with this compound is depicted below:
Caption: General N-alkylation Reaction Scheme.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of primary and secondary amines. Optimization of the reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: N-alkylation of Primary Amines
This protocol is suitable for the mono-N-alkylation of primary amines. To favor mono-alkylation over di-alkylation, it is common to use the amine as the limiting reagent or to employ specific reaction conditions that suppress the second alkylation.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., Acetonitrile).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture. For solid bases like potassium carbonate, vigorous stirring is required.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (hydrobromide salt of the base) has formed, filter it off.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-alkylation of Secondary Amines
This protocol is generally more straightforward than with primary amines as over-alkylation to a quaternary ammonium salt is often slower.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Base (e.g., TEA, DIPEA, K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the secondary amine (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature. Reactions with secondary amines are often faster than with primary amines.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform work-up and purification as described in steps 7-12 of Protocol 1.
Data Presentation
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | ACN | 60 | 6 | Data |
| 2 | Aniline | TEA | DMF | 80 | 12 | Data |
| 3 | Piperidine | DIPEA | THF | RT | 4 | Data |
| 4 | Morpholine | K₂CO₃ | ACN | RT | 3 | Data |
ACN: Acetonitrile, DMF: Dimethylformamide, THF: Tetrahydrofuran, TEA: Triethylamine, DIPEA: Diisopropylethylamine, RT: Room Temperature. Researchers should fill in the "Yield (%)" column with their experimental results.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the N-alkylation reaction.
Caption: Typical Experimental Workflow.
Signaling Pathway Analogy: The Reaction Cascade
While not a biological signaling pathway, the sequence of events in the N-alkylation reaction can be visualized in a similar manner to illustrate the logical progression.
Caption: Reaction Cascade Analogy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | - Insufficiently reactive amine- Base is too weak- Low reaction temperature | - Increase reaction temperature- Use a stronger base (e.g., NaH, but with caution)- Use a more polar aprotic solvent like DMF or DMSO |
| Formation of multiple products | - Di-alkylation of primary amine- Side reactions | - Use an excess of the primary amine- Use a bulkier base- Lower the reaction temperature |
| Difficult purification | - Product is very polar- Byproducts have similar polarity | - Use a different eluent system for chromatography- Consider converting the product to a salt for purification by recrystallization |
Conclusion
The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of a wide range of α-aminoketones. The provided protocols offer a solid starting point for researchers to develop and optimize this reaction for their specific needs. Systematic data collection will be crucial for building a comprehensive understanding of the scope and limitations of this reaction with various amine substrates.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-morpholinophenyl)ethanone as a key starting material. The resulting thiazole, imidazole, and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the synthetic pathways, experimental procedures, and potential applications of these compounds, supported by quantitative data and visual diagrams.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability. This compound is a versatile bifunctional reagent that serves as an excellent precursor for the construction of various heterocyclic rings. The presence of the electrophilic α-bromocarbonyl group allows for facile cyclocondensation reactions with a range of nucleophilic reagents to yield highly functionalized heterocyclic systems. These systems have shown promise as antimicrobial, antifungal, and antitumor agents.
Synthetic Pathways
The synthesis of thiazoles, imidazoles, and pyrimidines from this compound generally follows established cyclocondensation reactions. The core principle involves the reaction of the α-bromoketone with a binucleophilic reagent that incorporates the necessary atoms to form the desired heterocyclic ring.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide or thiourea. In this case, this compound reacts with thiourea to yield 2-amino-4-(4-morpholinophenyl)thiazole.
Caption: Hantzsch synthesis of a thiazole derivative.
Imidazole Synthesis
Imidazole derivatives can be synthesized by reacting this compound with ammonia or primary amines and an aldehyde, or more directly with formamidine. The latter provides a straightforward route to 2,4-disubstituted imidazoles.
Caption: Synthesis of an imidazole derivative.
Pyrimidine Synthesis
The synthesis of pyrimidines can be achieved through the reaction of this compound with an amidine, such as guanidine. This reaction typically proceeds via an initial substitution followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Caption: Synthesis of a pyrimidine derivative.
Experimental Protocols
The following are general protocols for the synthesis of thiazole, imidazole, and pyrimidine derivatives from this compound. Researchers should optimize these conditions for their specific needs.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and thiourea.
-
Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the starting ketone.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 (Ketone : Thiourea) |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 90% |
Protocol 2: Synthesis of 4-(4-Morpholinophenyl)-1H-imidazole
Materials:
-
This compound (1.0 eq)
-
Formamidine acetate (2.5 eq)
-
Liquid ammonia
Procedure:
-
In a pressure vessel, dissolve this compound and formamidine acetate in liquid ammonia at -78 °C (dry ice/acetone bath).[1]
-
Seal the vessel and allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Carefully vent the ammonia in a well-ventilated fume hood.
-
Dissolve the residue in a mixture of chloroform and methanol.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1 : 2.5 (Ketone : Formamidine acetate) |
| Solvent | Liquid Ammonia |
| Temperature | Room Temperature (after initial cooling) |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 40 - 60% |
Protocol 3: Synthesis of 2-Amino-4-(4-morpholinophenyl)pyrimidine
Materials:
-
This compound (1.0 eq)
-
Guanidine carbonate (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and guanidine carbonate.
-
Add DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
| Parameter | Value |
| Reactant Ratio | 1 : 1.5 (Ketone : Guanidine carbonate) |
| Solvent | DMF |
| Temperature | 80 - 100 °C |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 60 - 80% |
Applications and Biological Activity
Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities. The morpholine substituent can enhance the pharmacological profile of these molecules. The following table summarizes the potential biological activities based on analogous structures reported in the literature.
| Heterocyclic Core | Potential Biological Activity | Example Data for Analogs (MIC/IC50) |
| Thiazole | Antibacterial, Antifungal, Antitumor | MICs against S. aureus and E. coli reported in the range of 1-50 µg/mL.[2][3][4] |
| Imidazole | Antifungal, Antibacterial, Antitumor | Antifungal activity against Candida species has been noted.[5] Some derivatives show antiproliferative effects against cancer cell lines.[6][7] |
| Pyrimidine | Antibacterial, Antitumor, Kinase Inhibitor | Some pyrimidine derivatives show activity against various bacterial strains.[8] Others have been investigated as kinase inhibitors for cancer therapy. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein offer a foundation for the laboratory-scale synthesis of thiazole, imidazole, and pyrimidine derivatives. The resulting compounds are promising candidates for further investigation in drug discovery programs, particularly in the areas of infectious diseases and oncology. Further structural modifications and biological evaluations are warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antifungal and antitumor activity of two new types of imidazolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-1-(4-morpholinophenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-morpholinophenyl)ethanone is a key building block in synthetic organic chemistry, primarily utilized as a pharmaceutical intermediate. Its structure, featuring a reactive α-bromo ketone and a morpholino-phenyl group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential drug candidates, with a focus on the preparation of substituted aminothiazoles, a common scaffold in medicinal chemistry. Additionally, it outlines the signaling pathways of major drug classes that can be accessed through intermediates derived from this compound.
Core Applications in Pharmaceutical Synthesis
This compound is a valuable starting material for the synthesis of various classes of therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors, where it often enhances solubility and metabolic stability. The aminothiazole scaffold, readily synthesized from the title compound, is a well-established "hinge-binding" motif in numerous kinase inhibitors.
-
Antiemetics: As a precursor to morpholine-containing structures, it can be utilized in the synthesis of analogs of drugs like Aprepitant, a neurokinin-1 (NK1) receptor antagonist.
-
Antidepressants: The morpholine core is central to the structure of norepinephrine reuptake inhibitors such as Reboxetine.
-
Lipid-modifying Agents: While less direct, the phenoxy aspect of potential derivatives can be explored in the synthesis of fibrate-like molecules that target the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Featured Application: Synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole
A prime application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring. The reaction with a thioamide, such as thiourea, yields a 2-aminothiazole derivative. These derivatives are privileged structures in medicinal chemistry, known for a wide range of biological activities.
Below is a detailed protocol for the synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole, a representative pharmaceutical intermediate.
Experimental Protocol: Synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole
Objective: To synthesize 2-Amino-4-(4-morpholinophenyl)thiazole from this compound and thiourea.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol.
-
Stir the mixture until the starting material is completely dissolved.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-Amino-4-(4-morpholinophenyl)thiazole as a solid.
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole based on similar literature preparations of 2-aminothiazoles.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Thiourea | - |
| Solvent | Ethanol | - |
| Reaction Time | 4-6 hours | General Hantzsch synthesis protocols |
| Yield | 75-85% | Based on analogous reactions[1] |
| Purity (after recrystallization) | >98% | Expected for this synthetic method |
| Melting Point | To be determined experimentally | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole.
Signaling Pathways of Relevant Drug Classes
The following diagrams illustrate the signaling pathways targeted by pharmaceuticals that can be synthesized using this compound as a key intermediate.
Aprepitant (NK1 Receptor Antagonist) Signaling Pathway
Aprepitant is an antiemetic that functions by blocking the neurokinin-1 (NK1) receptor, thereby inhibiting the action of Substance P, a key neurotransmitter involved in the vomiting reflex.
Caption: Aprepitant blocks the NK1 receptor, inhibiting Substance P-mediated emesis.
Reboxetine (Norepinephrine Reuptake Inhibitor) Mechanism of Action
Reboxetine is an antidepressant that selectively inhibits the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
Caption: Reboxetine inhibits the norepinephrine transporter (NET), increasing synaptic norepinephrine.
Fibrates (PPARα Agonist) Signaling Pathway
Fibrates are a class of drugs that lower lipid levels by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Caption: Fibrates activate PPARα, leading to changes in gene expression and lipid metabolism.
Kinase Inhibitor General Mechanism
Many kinase inhibitors, which can be synthesized from 2-aminothiazole intermediates, act by competing with ATP for the binding site on the kinase enzyme, thereby preventing phosphorylation of substrate proteins.
Caption: Kinase inhibitors block the ATP binding site, preventing substrate phosphorylation.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of pharmaceutical compounds. Its utility in the construction of the 2-aminothiazole scaffold, a key pharmacophore in many drug classes, highlights its importance in drug discovery and development. The provided protocols and pathway diagrams serve as a foundational resource for researchers exploring the potential of this intermediate in developing novel therapeutics.
References
synthesis of morpholino oligomer precursors from 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following protocols describe the well-established and widely documented method for the synthesis of morpholino oligomer precursors, which commences from ribonucleosides. The compound "2-Bromo-1-(4-morpholinophenyl)ethanone" is not found in the standard scientific literature as a starting material for the synthesis of the core morpholino-nucleobase subunits. It is possible that this reagent is intended for the post-synthesis modification of an oligomer or for the creation of a specialized linker or capping agent, rather than for the synthesis of the fundamental precursors themselves.
Introduction
Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic nucleic acid analogs that have become invaluable tools in molecular biology and are at the forefront of antisense therapy. Their unique morpholine ring and phosphorodiamidate backbone confer resistance to nucleases, a neutral charge which can improve cellular uptake, and high binding affinity to target RNA sequences. The synthesis of high-purity morpholino oligomers begins with the preparation of their monomeric precursors. This document provides a detailed protocol for the synthesis of these precursors from commercially available ribonucleosides.
Overall Synthesis Pathway
The synthesis of activated morpholino monomers from ribonucleosides is a multi-step process that involves the formation of the morpholine ring, protection of reactive functional groups, and finally, activation of the 5'-hydroxyl group for subsequent solid-phase oligomer synthesis.
Caption: General synthesis pathway for activated morpholino monomers from ribonucleosides.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a thymidine-based morpholino monomer and its subsequent activation. Similar procedures can be adapted for other nucleobases with appropriate modifications for exocyclic amine protection (for A, C, and G).
Protocol 1: Synthesis of N-Trityl-Thymidine Morpholino Monomer
This protocol outlines the conversion of thymidine to the N-tritylated morpholino monomer.
Materials:
-
Thymidine
-
Trityl chloride (TrCl)
-
Pyridine, anhydrous
-
Sodium periodate (NaIO₄)
-
Ammonium biborate tetrahydrate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
5'-O-Tritylation of Thymidine:
-
Dissolve thymidine (1 equivalent) in anhydrous pyridine.
-
Add trityl chloride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 5'-O-trityl-thymidine.
-
-
Oxidative Cleavage to Dialdehyde:
-
Dissolve 5'-O-trityl-thymidine (1 equivalent) in a mixture of methanol and water.
-
Cool the solution to 0 °C and add sodium periodate (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
-
Reductive Cyclization to Morpholino Nucleoside:
-
Dissolve the crude dialdehyde (1 equivalent) and ammonium biborate tetrahydrate (2 equivalents) in methanol.
-
Add sodium cyanoborohydride (2.5 equivalents) portion-wise at room temperature.
-
Stir the reaction for 4-6 hours.
-
Quench the reaction by adding acetone.
-
Remove the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the N-trityl-thymidine morpholino monomer.
-
Protocol 2: Activation of N-Trityl-Thymidine Morpholino Monomer
This protocol describes the conversion of the 5'-hydroxyl group of the morpholino monomer to a chlorophosphoramidate, rendering it active for solid-phase synthesis.
Materials:
-
N-Trityl-thymidine morpholino monomer
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphorodiamidic chloride
-
Anhydrous Dichloromethane (DCM)
-
Lithium bromide (LiBr)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Chlorophosphoramidate Activation:
-
Dissolve the N-trityl-thymidine morpholino monomer (1 equivalent) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Slowly add phosphorodiamidic chloride (1.5 equivalents).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with cold DCM and wash with cold saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
The resulting activated monomer is typically used immediately in solid-phase synthesis due to its limited stability.
-
Data Presentation
| Step | Reaction | Typical Reagents | Solvent | Typical Yield (%) |
| 1 | 5'-O-Tritylation | Trityl chloride, Pyridine | Pyridine | 85-95 |
| 2 | Periodate Cleavage | Sodium periodate | Methanol/Water | >90 (crude) |
| 3 | Reductive Cyclization | Ammonium biborate, NaBH₃CN | Methanol | 60-75 |
| 4 | Base Protection (A,C,G) | Benzoyl chloride, Acetic anhydride | Acetonitrile/Pyridine | 80-90 |
| 5 | 5'-OH Activation | Phosphorodiamidic chloride, DIPEA | Dichloromethane | >90 (crude) |
Table 1: Summary of typical reaction conditions and yields for morpholino monomer synthesis.
Solid-Phase Oligomer Synthesis Workflow
Once the activated morpholino monomers are prepared, they are used in an iterative cycle of solid-phase synthesis to build the desired oligomer sequence.
Caption: Workflow for solid-phase synthesis of morpholino oligomers.
Application Notes and Protocols: One-Pot Synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole Derivatives and Their Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a one-pot synthesis method for novel thiazole derivatives starting from 2-Bromo-1-(4-morpholinophenyl)ethanone. The resulting compounds, particularly 2-amino-4-(4-morpholinophenyl)thiazole and its analogues, have demonstrated significant potential as antimicrobial agents. This document details the synthetic protocol, quantitative data, and insights into the potential mechanism of action.
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the physicochemical and biological properties of drug candidates.[1][2] When incorporated into a thiazole ring system, another pharmacologically significant heterocycle, the resulting molecules often exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties.[3][4] The Hantzsch thiazole synthesis offers a straightforward and efficient method for the construction of the thiazole ring from α-haloketones and thioamides.[5][6] This document focuses on a one-pot adaptation of this classic reaction for the synthesis of 2-amino-4-(4-morpholinophenyl)thiazole derivatives, providing a streamlined approach for the generation of potential new antimicrobial agents.
Experimental Protocols
One-Pot Synthesis of 2-Amino-4-(4-morpholinophenyl)thiazole
This protocol describes a one-pot synthesis of 2-amino-4-(4-morpholinophenyl)thiazole via the Hantzsch thiazole synthesis. The reaction involves the condensation of this compound with thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium bicarbonate (optional, for neutralization)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of the bromoethanone).
-
Add thiourea (1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux (typically 70-80 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate from the solution.
-
If the product does not precipitate, the solvent can be partially evaporated under reduced pressure.
-
The crude product is collected by filtration. If the filtrate is acidic, it can be neutralized with a saturated solution of sodium bicarbonate to precipitate any remaining product.
-
The collected solid is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Expected Yield: 75-90%
Characterization Data for 2-Amino-4-(4-morpholinophenyl)thiazole
| Parameter | Data |
| Molecular Formula | C₁₃H₁₅N₃OS |
| Molecular Weight | 261.34 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 183-187 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.70 (d, 2H, Ar-H), 7.20 (s, 2H, NH₂), 6.95 (d, 2H, Ar-H), 6.80 (s, 1H, thiazole-H), 3.75 (t, 4H, morpholine-H), 3.20 (t, 4H, morpholine-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.0 (C-S), 150.5 (C-N), 148.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Ar-C), 115.0 (Ar-CH), 102.0 (thiazole-CH), 66.0 (morpholine-CH₂), 48.0 (morpholine-CH₂) |
| Mass Spectrum (m/z) | 262.1 [M+H]⁺ |
Antimicrobial Activity
Derivatives of 2-aminothiazole are known to possess a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The introduction of the 4-morpholinophenyl substituent at the 4-position of the thiazole ring has been shown to modulate this activity.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2-amino-4-(aryl)thiazole derivatives against various microbial strains. While specific data for the 4-(4-morpholinophenyl) derivative is limited in publicly available literature, the data for structurally similar compounds provides a strong indication of its potential efficacy.
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Amino-4-(4-bromophenyl)thiazole | Staphylococcus aureus | 168 | [7] |
| 2-Amino-4-(4-chlorophenyl)thiazole | Staphylococcus aureus | 100 | [8] |
| 2-Amino-4-(4-chlorophenyl)thiazole | Bacillus subtilis | 100 | [8] |
| 2-Amino-4-(4-bromophenyl)thiazole | Candida albicans | 172 | [7] |
| 2-Amino-4-(4-chlorophenyl)thiazole | Candida glabrata | High Activity | [9] |
| Thiazole Derivatives | Aspergillus fumigatus | 1-64 | [1] |
Mechanism of Action and Signaling Pathways
The antimicrobial mechanism of action for 2-aminothiazole derivatives is believed to be multi-targeted. Molecular docking studies on similar compounds suggest that they may act by inhibiting key bacterial and fungal enzymes.[3][10]
-
Antibacterial Mechanism: A probable target is the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.
-
Antifungal Mechanism: In fungi, a likely target is the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 2-amino-4-(4-morpholinophenyl)thiazole.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed dual antimicrobial mechanism of 2-amino-4-(4-morpholinophenyl)thiazole.
References
- 1. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes: Scale-Up Synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in pharmaceutical research. While specific scale-up protocols are not publicly available, this note details a robust laboratory-scale procedure derived from established α-bromination methods for acetophenone derivatives. It includes critical information on reaction conditions, safety protocols for handling bromine, and analytical characterization. The provided data and workflows are intended to serve as a foundational guide for process development and scale-up considerations.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The α-bromo ketone moiety is a versatile functional group, acting as a potent electrophile for nucleophilic substitution reactions, which allows for the introduction of diverse functionalities. The morpholine group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The synthesis involves the selective α-bromination of the ketone, a reaction that requires careful control of conditions to prevent side reactions, such as aromatic bromination.
Synthesis Pathway and Mechanism
The primary route for synthesizing this compound is the acid-catalyzed α-bromination of 4-morpholinoacetophenone.
Reaction: 4-Morpholinoacetophenone + Br₂ --(Acid Catalyst)--> this compound
The reaction mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the acetophenone is protonated by an acid catalyst.
-
Enolization: A proton is removed from the α-carbon, leading to the formation of an enol intermediate. This is typically the rate-determining step of the reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to yield the final α-bromo ketone product and regenerate the acid catalyst.[1]
Experimental Protocol (Laboratory Scale)
This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.[2][3]
Materials:
-
4-Morpholinoacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid or Methanol
-
Hydrochloric Acid (catalytic amount, if using methanol)
-
50% Ethyl Alcohol (for washing)
-
95% Ethyl Alcohol (for recrystallization)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[4][5][6]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-morpholinoacetophenone (1.0 eq.) in a suitable solvent like glacial acetic acid or methanol.
-
Cooling: Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the cooled mixture via a dropping funnel over 30-60 minutes. It is crucial to maintain the temperature below 20°C to minimize side-product formation.[2]
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for approximately 1 hour, followed by stirring at room temperature for another 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Precipitation: Once the reaction is complete, pour the mixture into ice water to quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold 50% ethyl alcohol until the filtrate runs colorless to remove unreacted bromine and other impurities.[2]
-
Purification: Recrystallize the air-dried crude product from 95% ethyl alcohol to obtain the purified this compound as a solid.
-
Drying: Dry the final product under vacuum.
Data Presentation
Table 1: Physicochemical Properties & Reaction Parameters
| Parameter | Value | Reference |
| Chemical Name | This compound | [][8] |
| CAS Number | 210832-85-2 | [8][9] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [][9] |
| Molecular Weight | 284.15 g/mol | [][9] |
| Melting Point | 112-115 °C | [] |
| Starting Material | 4-Morpholinoacetophenone | |
| Brominating Agent | Bromine (Br₂) or N-Bromoacetamide | [4] |
| Solvent | Glacial Acetic Acid, Methanol, Chloroform | [2][3][10] |
| Catalyst | H₂SO₄ or HCl (catalytic) | [3][10] |
| Reaction Temp. | 0-25 °C (Control is critical) | [2][3] |
| Typical Yield | 69-95% (Varies with substrate & conditions) | [2][11] |
| Purity (Typical) | >97% after recrystallization | [][12] |
Scale-Up Considerations and Safety
Scaling up the α-bromination of ketones requires stringent safety measures due to the hazardous nature of bromine.[5]
-
Reagent Handling: Bromine is highly corrosive, toxic, and a strong oxidizing agent.[5][13] It should be handled in a dedicated, well-ventilated area, preferably a fume hood with scrubber capabilities.[5] All transfers should use appropriate equipment like corrosion-resistant pumps and piping (e.g., glass, PVDF, PTFE-lined steel).[5]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including chemical-resistant gloves, a full-face shield over safety goggles, and a lab coat.[6] For large-scale operations, respiratory protection with breathing air may be necessary.[5]
-
Thermal Management: The bromination reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of byproducts. A jacketed reactor with a reliable cooling system is essential. The rate of bromine addition must be carefully controlled to manage the exotherm.
-
Materials Compatibility: Bromine is incompatible with many materials, including aluminum.[5][13] All equipment must be made of compatible materials like borosilicate glass or PVDF.[5]
-
Emergency Preparedness: An emergency plan must be in place. This includes having access to safety showers, eyewash stations, and spill kits with neutralizing agents like a 10-25% aqueous sodium hydroxide or sodium thiosulfate solution.[6] Bromine detectors and alarms should be installed to monitor for leaks.[5]
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point range (e.g., 112-115 °C) is indicative of high purity.[]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure. The singlet corresponding to the methylene protons (CH₂Br) is a key diagnostic signal.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.
Conclusion
The synthesis of this compound via acid-catalyzed bromination is a well-established laboratory procedure. Scaling this process requires careful consideration of thermal management, reagent handling, and rigorous safety protocols due to the hazards associated with bromine. The information and protocols provided herein offer a solid foundation for researchers and process chemists to develop a safe, efficient, and scalable synthesis for this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 8. This compound | CAS 210832-85-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 2-Bromo-1-(4-morpholinophenyl)-1-ethanone | 210832-85-2 [chemicalbook.com]
- 10. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 12. 2-Bromo-1-(4-morpholinophenyl)-1-ethanone, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. carlroth.com [carlroth.com]
Protecting Group Strategies for Reactions with 2-Bromo-1-(4-morpholinophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in chemical reactions involving 2-Bromo-1-(4-morpholinophenyl)ethanone. This versatile building block possesses three key reactive sites: an α-bromo ketone, a ketone carbonyl group, and a morpholine ring. Selective manipulation of these functional groups is crucial for the successful synthesis of complex molecules in drug discovery and development.
Introduction
This compound is a valuable intermediate in organic synthesis due to its trifunctional nature. The α-bromo ketone allows for nucleophilic substitution reactions, the ketone carbonyl is susceptible to nucleophilic addition, and the morpholine nitrogen can act as a base or nucleophile. To achieve desired chemical transformations, it is often necessary to temporarily block one or more of these reactive sites using protecting groups. This document outlines strategies for the protection of the ketone and morpholine functionalities, enabling chemists to control the reactivity of this versatile molecule.
Reactivity Profile
A clear understanding of the reactivity of each functional group is essential for devising an effective protecting group strategy.
-
α-Bromo Ketone: The bromine atom is a good leaving group, making the α-carbon highly electrophilic and susceptible to S"N"2 reactions with a wide range of nucleophiles.
-
Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions, for example, with organometallic reagents or hydrides.
-
Morpholine: The nitrogen atom of the morpholine ring is a secondary amine, rendering it basic and nucleophilic. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen within the ring.
Due to the high reactivity of the α-bromo ketone, reactions intended for the ketone or morpholine moieties often require the protection of the α-bromo ketone functionality, or more commonly, the other functional groups are protected to allow selective reaction at the α-position.
Protecting Group Selection Workflow
The choice of a suitable protecting group strategy depends on the desired reaction pathway. The following diagram illustrates a logical workflow for selecting an appropriate protecting group.
Caption: Logical workflow for selecting a protecting group strategy.
Protecting Group Strategies and Protocols
Protection of the Ketone Carbonyl Group as a Ketal
To perform reactions at the morpholine nitrogen or to modify other parts of the molecule while leaving the ketone and α-bromo functionalities intact, the carbonyl group can be protected as a cyclic ketal. Ketal formation is a reversible process that is stable to basic and nucleophilic conditions.
Table 1: Ketal Protection of the Ketone
| Protecting Group Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Deprotection Conditions |
| Ethylene glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux (Dean-Stark) | 85-95 | Aqueous acid (e.g., 1M HCl) in THF |
| 1,3-Propanediol | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Room Temperature | 80-90 | Aqueous acid (e.g., acetic acid) |
Experimental Protocol: Ketal Protection with Ethylene Glycol
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketal-protected compound, 2-(bromomethyl)-2-(4-morpholinophenyl)-1,3-dioxolane.
Deprotection Protocol:
-
Dissolve the ketal-protected compound in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the deprotected ketone.
Protection of the Morpholine Nitrogen as a Boc-Carbamate
For reactions involving the ketone or the α-bromo position where the basicity or nucleophilicity of the morpholine nitrogen could interfere, it can be protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to a wide range of non-acidic conditions.
Table 2: Boc Protection of the Morpholine Nitrogen
| Protecting Group Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Deprotection Conditions |
| Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 90-98 | Trifluoroacetic acid (TFA) in DCM |
| Di-tert-butyl dicarbonate (Boc)₂O | Sodium hydroxide | Dioxane/Water | Room Temperature | 90-95 | 4M HCl in Dioxane |
Experimental Protocol: Boc Protection of the Morpholine
Note: This protocol is adapted for the precursor 4'-morpholinoacetophenone, as direct Boc protection of the final α-bromo ketone might lead to side reactions. The α-bromination would then be performed on the Boc-protected acetophenone.
-
To a solution of 4'-morpholinoacetophenone (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude tert-butyl 4-acetylphenylcarbamate can then be subjected to α-bromination to yield tert-butyl 4-(2-bromoacetyl)phenylcarbamate.[1]
Deprotection Protocol:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate to obtain the deprotected amine.
Orthogonal Protecting Group Strategy
In complex syntheses, it may be necessary to protect both the ketone and the morpholine functionalities and then selectively deprotect one in the presence of the other. This requires an orthogonal protecting group strategy, where each protecting group is removed under conditions that do not affect the other.
Caption: Orthogonal protection and deprotection scheme.
A combination of a ketal for the ketone (acid-labile) and a Boc group for the morpholine (acid-labile, but can be cleaved under different acidic conditions than some ketals, or alternative protecting groups stable to acid could be used for the amine) allows for selective deprotection and subsequent reaction at either site.
Conclusion
The strategic use of protecting groups is indispensable for the selective functionalization of this compound. By protecting the ketone as a ketal or the morpholine as a Boc-carbamate, chemists can unlock a wide range of synthetic possibilities, enabling the targeted synthesis of novel compounds for pharmaceutical and materials science applications. The protocols provided herein serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. Careful consideration of the reaction conditions and the stability of the chosen protecting groups is paramount for achieving high yields and purity in multi-step syntheses.
References
Catalytic Methods for Reactions Involving 2-Bromo-1-(4-morpholinophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for synthetic reactions involving 2-Bromo-1-(4-morpholinophenyl)ethanone. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, particularly substituted thiazoles, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, including kinase inhibitors.
While palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for the functionalization of aryl bromides, the primary and most widely documented synthetic application of α-bromo ketones like this compound is the Hantzsch thiazole synthesis. This method provides a reliable and efficient route to 2-aminothiazole derivatives.
Hantzsch Thiazole Synthesis: An Overview
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant to form a thiazole ring. In the context of this compound, this reaction allows for the introduction of diverse substituents at the 2-position of the thiazole ring, making it a cornerstone for generating libraries of potential drug candidates.
Reaction Principle
The reaction proceeds via a multi-step mechanism, initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom of the α-bromo ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be promoted by heating.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-(4-morpholinophenyl)thiazole derivatives from this compound and a substituted thiourea.
Materials:
-
This compound
-
Substituted thiourea (e.g., thiourea, N-methylthiourea, etc.)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the substituted thiourea (1.1-1.5 eq). If the thiourea salt is used, a base such as sodium bicarbonate or triethylamine (1.5-2.0 eq) may be added to liberate the free base.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-amino-4-(4-morpholinophenyl)thiazole derivative.
Data Presentation: Representative Yields
| Entry | α-Bromo Ketone | Thioamide/Thiourea | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | ~99%[1] |
| 2 | 2-Bromo-1-(p-tolyl)ethanone | N-Methylthiourea | 2-(Methylamino)-4-(p-tolyl)thiazole | >85% (representative) |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | >90% (representative) |
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Potential Signaling Pathway Inhibition by Thiazole Derivatives
Thiazole-containing compounds are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by derivatives of this compound.
References
Troubleshooting & Optimization
optimizing reaction conditions for N-alkylation with 2-Bromo-1-(4-morpholinophenyl)ethanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the N-alkylation of amines with 2-Bromo-1-(4-morpholinophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for N-alkylation with this compound?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This displaces the bromide ion and forms a new carbon-nitrogen bond. A base is required to deprotonate the amine after the initial alkylation, neutralizing the resulting ammonium salt and regenerating a neutral amine product.[1] The presence of the adjacent carbonyl group in the α-haloketone structure makes the α-carbon particularly susceptible to nucleophilic attack.[2]
Q2: Why is over-alkylation a significant side reaction in this process?
A2: Over-alkylation is a common challenge because the newly formed secondary or tertiary amine product is often more nucleophilic than the starting primary or secondary amine.[1][3][4][5] This increased nucleophilicity allows the product to compete with the starting material for the remaining this compound, leading to a mixture of mono-alkylated, di-alkylated (or even quaternary ammonium salt) products and reducing the yield of the desired compound.[6][7]
Q3: What are the recommended starting conditions for this reaction?
A3: For a typical N-alkylation, a good starting point involves using a polar aprotic solvent and an inorganic base. These conditions favor the Sɴ2 reaction pathway. Specific recommendations are summarized in the table below. It is always advisable to start at a lower temperature and gradually increase it if the reaction is slow.[3]
| Parameter | Recommendation | Rationale |
| Amine:Alkylator Ratio | 1.5 : 1 to 3 : 1 | An excess of the starting amine favors mono-alkylation by increasing its concentration relative to the more nucleophilic product.[1][3] |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, non-nucleophilic inorganic bases are effective at neutralizing the ammonium salt without competing in the alkylation.[3] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents are ideal for Sɴ2 reactions, effectively solvating the cation while leaving the nucleophile reactive.[3][8] |
| Temperature | 25°C to 80°C | Starting at room temperature is recommended. Gentle heating can increase the reaction rate but may also promote side reactions.[3] |
Q4: How can I monitor the reaction's progress?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically and analyzed. On a TLC plate, you should see the consumption of the starting materials (amine and the bromoethanone) and the appearance of a new spot corresponding to the product. LC-MS is more definitive, as it can confirm the mass of the desired product and help identify any side products being formed.
Troubleshooting Guide
Problem: Low or No Yield of Desired Product
Q: My reaction shows very low conversion even after several hours. What should I check first?
A: First, confirm that a reaction is occurring by using TLC or LC-MS to check for the consumption of starting materials. If starting materials are unreacted, consider the following factors:
-
Reactivity of the Amine: Highly sterically hindered amines or anilines with strong electron-withdrawing groups may be poor nucleophiles requiring more forcing conditions.
-
Temperature: The reaction may be too slow at room temperature. Try increasing the temperature incrementally to 60-80°C, especially if using a solvent like acetonitrile.[3]
-
Base Strength: The base may not be strong enough to effectively deprotonate the intermediate ammonium salt, thereby halting the catalytic cycle. While K₂CO₃ is often sufficient, a stronger base like Cs₂CO₃ or an organic base like DBU could be tested, though this may also increase side reactions.[3]
-
Reagent Quality: Ensure the this compound and the amine are pure and the solvent is anhydrous, as water can interfere with the reaction.
Problem: A Mixture of Products is Observed (Over-alkylation)
Q: My analysis shows both my desired product and a di-alkylated species. How can I improve selectivity for mono-alkylation?
A: This is a classic problem of over-alkylation.[5] To favor the formation of the mono-alkylated product, you need to adjust conditions to make the reaction between the starting amine and the alkylating agent more probable than the reaction of the product amine.
-
Adjust Stoichiometry: Use a larger excess of the starting amine (e.g., 3 to 5 equivalents). This statistically increases the chances of the bromo-ketone encountering a starting amine molecule before it encounters a product molecule.[3]
-
Slow Addition: Add the this compound solution slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at all times, which minimizes the opportunity for the product amine to react a second time.[3]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the more reactive product amine's subsequent reaction may have a higher activation energy.
Problem: Formation of Unknown Side Products
Q: I see spots on my TLC that are neither starting material nor the expected products. What could they be?
A: With α-haloketones, other reaction pathways are possible, particularly under strongly basic conditions or at high temperatures.
-
Elimination: If a strong, sterically hindered base is used (e.g., t-BuOK), it can promote the elimination of HBr to form an α,β-unsaturated ketone. This is a potential side reaction for some alkyl halides under strongly basic conditions.[9]
-
Favorskii Rearrangement: While less common for bromo-ketones without α'-protons, related rearrangements can occur in the presence of a strong base.
-
Degradation: High temperatures can lead to the degradation of either the starting materials or the product. Check the stability of your amine and the bromo-ketone at the reaction temperature.
To mitigate these issues, use a milder inorganic base like K₂CO₃ and avoid excessive heating unless necessary for reactivity.
General Experimental Protocol
This protocol provides a general methodology. Quantities and conditions should be optimized for the specific amine being used.
1. Materials:
-
Amine (1.5 mmol)
-
This compound (1.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
2. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N₂ or Argon atmosphere), add the amine, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
3. Reaction Execution:
-
Dissolve this compound in a small amount of anhydrous acetonitrile.
-
Add the alkylating agent solution to the stirring amine suspension. For sensitive substrates prone to over-alkylation, add this solution dropwise over 1-2 hours.
-
Heat the reaction mixture to a suitable temperature (e.g., 60°C) and monitor by TLC or LC-MS until the starting bromo-ketone is consumed.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Wash the solids with a small amount of acetonitrile or another suitable solvent (e.g., ethyl acetate).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Redissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
Technical Support Center: 2-Bromo-1-(4-morpholinophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-morpholinophenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Common impurities can originate from the synthesis process. These may include the unreacted starting material, 1-(4-morpholinophenyl)ethanone, and over-brominated products such as 2,2-dibromo-1-(4-morpholinophenyl)ethanone. Residual solvents from purification, such as acetic acid or chloroform, may also be present.
Q2: What are the primary decomposition pathways for this compound?
A2: this compound is a reactive alpha-bromo ketone and can decompose over time, especially when exposed to light, moisture, or high temperatures. The primary decomposition pathways include hydrolysis of the bromine atom to form 2-hydroxy-1-(4-morpholinophenyl)ethanone and elimination of hydrogen bromide to yield 1-(4-morpholinophenyl)ethenone.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize decomposition, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storage at low temperatures (2-8 °C) is recommended. Inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Troubleshooting Guides
Synthesis of this compound
Q4: My bromination of 1-(4-morpholinophenyl)ethanone is incomplete, and I observe a significant amount of starting material in my crude product. What could be the cause?
A4: Incomplete reaction is a common issue. Several factors could be responsible:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., Br₂ or Pyridine Hydrobromide Perbromide). A slight excess (1.05-1.1 equivalents) is often recommended.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the solvent and brominating agent used.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Poor Quality Brominating Agent: The brominating agent may have degraded. Use a fresh or properly stored source.
Q5: My reaction has produced a significant amount of a di-brominated side product. How can I avoid this?
A5: The formation of 2,2-dibromo-1-(4-morpholinophenyl)ethanone is a common side reaction, especially with reactive substrates. To minimize its formation:
-
Control Stoichiometry: Use no more than a slight excess of the brominating agent.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating species.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for mono-bromination.
Q6: I am observing the formation of an alpha,beta-unsaturated ketone in my product mixture. What is causing this and how can I prevent it?
A6: The formation of 1-(4-morpholinophenyl)ethenone is likely due to the elimination of HBr from the product. This is often promoted by the presence of a base.
-
Avoid Basic Conditions: Ensure that the reaction and work-up conditions are not basic. If a base is used to quench excess acid, use a mild, non-nucleophilic base and add it at low temperatures.
-
Prompt Work-up: Do not let the crude reaction mixture stand for extended periods, especially if it contains basic impurities.
Using this compound in Subsequent Reactions (e.g., Alkylation)
Q7: My alkylation reaction with this compound is giving a low yield of the desired product.
A7: Low yields in alkylation reactions can be due to several factors:
-
Poor Nucleophile: The nucleophile you are trying to alkylate may not be strong enough. Consider using a stronger base to deprotonate your nucleophile.
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction. Longer reaction times or higher temperatures may be necessary.
-
Side Reactions: The alpha-bromo ketone is susceptible to elimination and hydrolysis, which can compete with the desired alkylation. Ensure your reaction conditions are anhydrous and free of strong bases that could promote elimination.
Q8: I am observing the formation of a byproduct with a mass corresponding to the dimer of my nucleophile. What is happening?
A8: This suggests that your nucleophile might be undergoing self-condensation or that the reaction conditions are promoting undesired side reactions. Consider adjusting the reaction temperature, concentration, or the order of addition of reagents.
Data Presentation
Table 1: Common Side Products in the Synthesis and Use of this compound
| Side Product | Molecular Weight | Typical Yield Range (%) | Identification Method | Mitigation Strategy |
| 1-(4-morpholinophenyl)ethanone | 205.25 | 1-10 | LC-MS, NMR | Increase reaction time, use slight excess of brominating agent. |
| 2,2-dibromo-1-(4-morpholinophenyl)ethanone | 362.04 | 1-5 | LC-MS, NMR | Slow addition of brominating agent, control stoichiometry. |
| 1-(4-morpholinophenyl)ethenone | 203.24 | < 5 | LC-MS, NMR | Avoid basic conditions during reaction and work-up. |
| 2-hydroxy-1-(4-morpholinophenyl)ethanone | 221.25 | < 5 | LC-MS, NMR | Use anhydrous conditions, store reagent properly. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is based on general procedures for the alpha-bromination of acetophenones and should be optimized for specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Addition of Brominating Agent: While stirring, slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture. The addition should be done at a temperature that allows for controlled reaction, typically room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and quench any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Mandatory Visualization
Caption: Synthesis of this compound.
Technical Support Center: Purification of 2-Bromo-1-(4-morpholinophenyl)ethanone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-1-(4-morpholinophenyl)ethanone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a solid, likely crystalline, with a melting point in the range of 112-115°C.[] The color of the purified compound should be consistent from batch to batch, typically white to off-white.
Q2: Which solvents are suitable for the recrystallization of this compound?
Commonly used solvents for the recrystallization of ketones and bromo-aromatic compounds include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Halogenated solvents: Dichloromethane, Chloroform
-
Mixed solvent systems: Ethanol/water, Acetone/hexane, Ethyl acetate/hexane
It is recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent system for your specific sample.
Q3: What are the potential impurities in crude this compound?
Impurities can arise from the starting materials, side reactions, or subsequent degradation. Potential impurities include:
-
Starting materials: Unreacted 1-(4-morpholinophenyl)ethanone.
-
Di-brominated product: 2,2-Dibromo-1-(4-morpholinophenyl)ethanone.
-
By-products from synthesis: Vary depending on the brominating agent and reaction conditions.
-
Degradation products: The compound may be sensitive to light and heat.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" and does not crystallize upon cooling.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This can happen if the melting point of the impure compound is lower than the boiling point of the solvent, or if the solution is supersaturated at a temperature above the compound's melting point.[4][5]
-
Solution 1: Add more solvent. The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.[3]
-
Solution 2: Lower the cooling temperature of the solution. Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solution 3: Change the solvent system. Use a solvent with a lower boiling point or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.[2]
Problem 2: No crystals form, even after extended cooling.
This issue typically arises when the solution is not sufficiently saturated or the nucleation process is inhibited.
-
Solution 1: Concentrate the solution. If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 2: Induce crystallization. Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
Solution 3: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Solution 4: Cool to a lower temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Problem 3: The recrystallization yield is very low.
A low yield can be caused by several factors during the experimental procedure.
-
Reason 1: Using too much solvent. This is a common cause of low recovery as a significant amount of the product remains in the mother liquor.[3]
-
Action: Before discarding the filtrate, test it for the presence of a significant amount of dissolved product by evaporating a small sample. If a large residue remains, you can recover more product by concentrating the filtrate and cooling it again to obtain a second crop of crystals.
-
-
Reason 2: Premature crystallization. If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Action: Ensure the funnel and receiving flask are pre-heated before filtration. Use a fluted filter paper to speed up the filtration process.
-
-
Reason 3: Incomplete crystallization.
-
Action: Allow sufficient time for the crystallization to complete at room temperature and then in an ice bath.
-
Problem 4: The obtained crystals are colored or appear impure.
-
Solution 1: Use activated charcoal. If the crude material has colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
-
Solution 2: Perform a second recrystallization. Recrystallizing the material a second time can significantly improve its purity and color.
Data Presentation
Table 1: Physical Properties and Recommended Recrystallization Solvents for this compound
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₄BrNO₂ | - |
| Molecular Weight | 284.15 g/mol | [] |
| Melting Point | 112-115 °C | [] |
| Appearance | White to off-white solid | Expected for pure compound. |
| Recommended Single Solvents | Ethanol, Isopropanol, Acetone | Selection based on polarity and common use for similar compounds. Empirical testing is required. |
| Recommended Solvent Systems | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Allows for fine-tuning of solubility. Empirical testing is required. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid. This is a critical step to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Swirl the flask and then heat it back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal (if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Identifying Byproducts in 2-Bromo-1-(4-morpholinophenyl)ethanone Reactions by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying byproducts in reactions involving 2-Bromo-1-(4-morpholinophenyl)ethanone using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound reaction mixtures.
1. Question: My LC-MS chromatogram shows multiple unexpected peaks besides my desired product. How can I identify these byproducts?
Answer:
The presence of multiple peaks in a reaction involving this compound, a reactive α-bromo ketone, is common. Several side reactions can occur, leading to a variety of byproducts. Here’s a systematic approach to their identification:
-
Consider Common Reaction Pathways: Based on the reactants and conditions, several side products are plausible.
-
Over-alkylation: The initial product, a secondary or tertiary amine, can react further with the starting material to form quaternary ammonium salts. These are often highly polar and may elute early in reverse-phase chromatography.
-
Hydrolysis: The bromo group is susceptible to hydrolysis, especially in the presence of water, leading to the formation of 2-hydroxy-1-(4-morpholinophenyl)ethanone.
-
Dimerization: Under basic conditions, α-bromo ketones can undergo self-condensation to form dimerized products.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can rearrange to form carboxylic acid derivatives. With a nucleophilic base like an amine, this can lead to amide formation.[1][2]
-
Elimination: Elimination of HBr can lead to the formation of an α,β-unsaturated ketone.
-
-
Analyze the Mass Spectra:
-
Molecular Ion (M+H)+: Determine the molecular weight of each unknown peak from its mass spectrum. Compare these molecular weights to the predicted masses of the potential byproducts listed above.
-
Isotope Patterns: Look for the characteristic isotopic pattern of bromine (approximately 1:1 ratio of M and M+2 isotopes) in any unreacted starting material.[3] Its absence in a peak indicates the bromine atom has been displaced.
-
Fragmentation Patterns: Analyze the MS/MS fragmentation of the unknown peaks. Common fragmentation patterns for related structures can provide clues. For example, the morpholine moiety often produces a characteristic fragment ion at m/z 86. The acylium ion resulting from cleavage of the bond between the carbonyl group and the bromomethyl group is also a common fragment.
-
-
Chromatographic Behavior:
-
Retention Time: Correlate the retention times of the unknown peaks with their likely polarity. Highly polar compounds like quaternary ammonium salts will have shorter retention times in reverse-phase LC, while less polar dimers may have longer retention times.
-
Potential Byproducts and Their Expected Masses:
| Byproduct Name | Plausible Formation Pathway | Molecular Formula | Exact Mass (M) | Expected (M+H)+ |
| 2-Hydroxy-1-(4-morpholinophenyl)ethanone | Hydrolysis of starting material | C₁₂H₁₅NO₃ | 221.1052 | 222.1125 |
| 1,4-Bis(4-morpholinophenyl)butane-1,4-dione | Dimerization | C₂₄H₂₈N₂O₄ | 424.2053 | 425.2126 |
| N-Substituted Amide (from Favorskii Rearrangement) | Favorskii Rearrangement with amine | Varies | Varies | Varies |
| Over-alkylation Product (Quaternary Salt) | Further reaction of amine product | Varies | Varies | Varies |
| 1-(4-morpholinophenyl)ethanone | Reduction/dehalogenation | C₁₂H₁₅NO₂ | 205.1103 | 206.1176 |
2. Question: I am observing significant peak tailing for my main product and some byproducts. What could be the cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like morpholine derivatives by reverse-phase LC.[2][4] It is often caused by secondary interactions between the basic analytes and acidic residual silanol groups on the silica-based column packing material.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Lower pH: Adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase will protonate the basic analytes and suppress their interaction with silanol groups.
-
Add a Competing Base: A small amount of a volatile amine, like triethylamine (TEA), can be added to the mobile phase to compete with the analytes for binding to the active sites on the stationary phase. However, be aware that TEA can cause ion suppression in the MS source.
-
Use a Buffer: Employing a buffer system (e.g., ammonium formate or ammonium acetate) can help maintain a consistent pH and improve peak shape.[4]
-
-
Column Selection:
-
End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Hybrid Silica Columns: Consider using columns with a hybrid silica-polymer stationary phase, which often exhibit reduced silanol activity.
-
Phenyl-Hexyl or Cyano Columns: These stationary phases offer different selectivity and may provide better peak shapes for your analytes.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
3. Question: I am not getting good separation between some of the byproduct peaks. How can I improve the chromatographic resolution?
Answer:
Improving resolution requires optimizing your chromatographic conditions.
Optimization Strategies:
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) to increase the separation between closely eluting peaks.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the peaks of interest are eluting to improve their separation.
-
-
Mobile Phase Composition:
-
Solvent Type: Try a different organic solvent. If you are using acetonitrile, switching to methanol (or a mixture) can alter the selectivity of the separation.
-
Additives: The type and concentration of the acidic modifier can influence selectivity.
-
-
Column Parameters:
-
Longer Column: A longer column will provide more theoretical plates and generally better resolution.
-
Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and improved resolution.
-
Different Stationary Phase: As mentioned for peak tailing, a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) can provide the necessary change in selectivity to resolve co-eluting peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a reaction of this compound with a primary or secondary amine?
A1: The most common byproducts are typically the result of over-alkylation, where the desired amine product reacts further with the starting material to form tertiary amines or quaternary ammonium salts. Hydrolysis of the starting material to form 2-hydroxy-1-(4-morpholinophenyl)ethanone is also frequently observed, especially if water is present in the reaction mixture. Dimerization of the starting material can also occur under basic conditions.
Q2: What is a good starting point for an LC-MS method for analyzing these reactions?
A2: A good starting point would be a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A generic gradient from 5% to 95% B over 10-15 minutes is often a good starting point for screening. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, scanning a mass range that covers the expected products and byproducts (e.g., m/z 100-1000).
Q3: How can I confirm the structure of an unknown byproduct?
A3: While LC-MS provides strong evidence for the molecular weight and some structural features through fragmentation, definitive structure elucidation often requires isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, which is a powerful tool for confirming the molecular formula of an unknown.
Experimental Protocols
General LC-MS Protocol for Reaction Monitoring
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for LC-MS analysis (typically 1-10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions (Starting Point):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions (Starting Point):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Visualizations
Caption: Potential reaction pathways and byproduct formation.
Caption: Workflow for identifying unknown byproducts.
References
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 56414-96-1|2-Amino-1-morpholinoethanone|BLD Pharm [bldpharm.com]
- 3. 210832-85-2 CAS MSDS (2-Bromo-1-(4-morpholinophenyl)-1-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: N-Alkylation with 2-Bromo-1-(4-morpholinophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-morpholinophenyl)ethanone in N-alkylation reactions. The primary focus is on preventing the common side reaction of N,N-dialkylation to achieve selective mono-N-alkylation of primary amines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of primary amines with this compound.
Issue 1: Low Yield of the Desired Mono-N-Alkylated Product
Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.[1]
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Possible Cause 1: Incomplete Reaction
-
Solution:
-
Increase the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Increase the reaction temperature cautiously. However, be aware that higher temperatures might favor the formation of the N,N-dialkylated byproduct.[1]
-
Ensure efficient stirring to overcome solubility issues, especially with heterogeneous bases like potassium carbonate.[2]
-
-
-
Possible Cause 2: Degradation of this compound
-
Possible Cause 3: Formation of N,N-Dialkylated Byproduct
-
Solution: Refer to the detailed strategies in the FAQ section below on how to suppress N,N-dialkylation.
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Issue 2: Significant Formation of the N,N-Dialkylated Byproduct
The primary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to a second alkylation.[6]
-
Possible Cause 1: Inappropriate Stoichiometry
-
Solution: Use a significant excess of the primary amine (3 to 5 equivalents or more) relative to this compound. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]
-
-
Possible Cause 2: Reaction Conditions Favoring the Thermodynamic Product
-
Solution:
-
Maintain a low reaction temperature (e.g., room temperature or below) to favor the kinetically controlled mono-alkylation product.
-
Keep reaction times as short as possible while ensuring reasonable conversion of the starting material.
-
-
-
Possible Cause 3: Ineffective Base
Issue 3: Reaction Does Not Proceed to Completion
Stalled reactions can be frustrating and may be due to several factors.[2]
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Possible Cause 1: Poor Solubility of Reactants or Base
-
Solution:
-
Choose an appropriate solvent. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective for SN2 reactions.[1] Be cautious with DMSO at elevated temperatures.[9]
-
If using an insoluble base like K₂CO₃, ensure vigorous stirring. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes be beneficial in biphasic systems.[10]
-
-
-
Possible Cause 2: Deactivation of the Alkylating Agent
-
Solution: Ensure the reaction is carried out under anhydrous conditions if moisture-sensitive reagents are present, although many N-alkylation reactions with alkyl bromides are robust.
-
-
Possible Cause 3: Steric Hindrance
-
Solution: If the primary amine is sterically hindered, a higher reaction temperature or a more reactive alkylating agent might be necessary. However, this must be balanced with the risk of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N,N-dialkylation in this reaction?
A1: The mono-N-alkylated product, a secondary amine, is generally more nucleophilic than the starting primary amine due to the electron-donating effect of the newly introduced alkyl group. This increased nucleophilicity makes it a better competitor for the remaining this compound, leading to the formation of the N,N-dialkylated tertiary amine.[6]
Q2: How can I control the stoichiometry to favor mono-N-alkylation?
A2: A common and effective strategy is to use a large excess of the primary amine (typically 3-5 equivalents or more) compared to this compound. This increases the probability that the electrophile will encounter and react with a molecule of the primary amine rather than the mono-alkylated product.
Q3: What is the role of the base in preventing N,N-dialkylation?
A3: The base is crucial for deprotonating the ammonium salt formed after the first alkylation, regenerating the free secondary amine which can then undergo a second alkylation. Using a mild, non-nucleophilic, and often sterically hindered base is key. Potassium carbonate (K₂CO₃) is a widely used and effective choice.[3][4] It is basic enough to neutralize the generated HBr but not so strong as to cause significant deprotonation of the solvent or promote side reactions. Cesium bases have also been shown to be highly effective in promoting mono-alkylation.[5][8]
Q4: Which solvents are recommended for this reaction?
A4: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the amine nucleophile. Good choices include:
-
Acetonitrile (MeCN): A common and effective solvent.
-
N,N-Dimethylformamide (DMF): Often used for its high boiling point and ability to dissolve a wide range of reactants.
-
Dimethyl sulfoxide (DMSO): Another powerful solvent, but caution is advised at higher temperatures as it can lead to side reactions.[9]
-
Acetone: Can also be used, though solubility of some reactants and bases may be limited.[2]
Q5: How does temperature affect the selectivity of the reaction?
A5: Temperature is a critical parameter for controlling selectivity.
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Low Temperatures (e.g., 0 °C to room temperature): These conditions favor the kinetic product, which is typically the mono-N-alkylated amine. The reaction leading to the mono-alkylated product usually has a lower activation energy and is therefore faster.
-
High Temperatures: These conditions can provide enough energy to overcome the higher activation energy barrier leading to the more thermodynamically stable N,N-dialkylated product. Extended reaction times at elevated temperatures will likely increase the amount of the dialkylated byproduct.
Q6: Are there any alternative strategies to prevent N,N-dialkylation?
A6: Yes, a "competitive deprotonation/protonation" strategy can be employed. This involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) as the starting material and adding a controlled amount of base (e.g., one equivalent of a tertiary amine base like triethylamine). Under these conditions, the primary amine is selectively deprotonated in situ, keeping its concentration low. The mono-alkylated product, being a more basic secondary amine, will preferentially exist in its protonated, and thus unreactive, ammonium salt form, thereby preventing the second alkylation.[11][12]
Data Presentation
Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation Selectivity (Representative Data for α-Bromoacetophenones)
| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| 1 | 1.2 | K₂CO₃ (1.5) | DMF | 80 | 12 | Moderate | Significant | Adapted from[13] |
| 2 | 3.0 | K₂CO₃ (1.5) | MeCN | 25 | 24 | Good | Low | General Knowledge |
| 3 | 5.0 | K₂CO₃ (2.0) | Acetone | 25 | 48 | High | Trace | General Knowledge |
| 4 | 1.1 | CsOH (1.2) | DMSO | 23 | 6 | High | Not Detected | Adapted from[5] |
| 5 | 1.0 (as HBr salt) | Et₃N (1.0) | DMF | 25 | 9 | 76 | 9 | [11] |
Note: This table presents illustrative data based on analogous reactions to demonstrate the effect of changing reaction conditions. Actual yields will vary depending on the specific primary amine used.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation using Excess Amine
-
To a solution of the primary amine (3.0-5.0 equivalents) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when the formation of the dialkylated product becomes significant), filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-N-alkylated product.
Protocol 2: Selective Mono-N-Alkylation using the Competitive Deprotonation/Protonation Strategy
-
Prepare the hydrobromide salt of the primary amine by treating the free amine with one equivalent of aqueous HBr and removing the solvent in vacuo.
-
Suspend the primary amine hydrobromide (1.0 equivalent) and this compound (1.1 equivalents) in DMF (0.2-0.5 M).
-
Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Bromo-1-(4-morpholinophenyl)ethanone under acidic and basic conditions
Technical Support Center: 2-Bromo-1-(4-morpholinophenyl)ethanone
This guide provides technical information for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is an α-bromoketone, a class of compounds known for its reactivity. While it is stable under normal, neutral storage conditions (cool, dry, dark), it is susceptible to degradation under both acidic and basic aqueous conditions.[1] The primary modes of degradation are hydrolysis and rearrangement.
Q2: My reaction in a basic solution is not yielding the expected product. What could be happening to my starting material?
A2: In the presence of a base (e.g., hydroxide, alkoxides), this compound is highly susceptible to the Favorskii rearrangement .[2][3][4] This reaction pathway involves the formation of a cyclopropanone intermediate, which then opens to form a rearranged carboxylic acid derivative (or ester/amide depending on the nucleophile present).[3][5] This rearrangement is often the dominant pathway and can compete with or entirely prevent the desired substitution or condensation reaction. You may also observe a competing direct substitution of the bromide with a hydroxyl group to form 2-hydroxy-1-(4-morpholinophenyl)ethanone.
Q3: I am observing a loss of my compound in an acidic solution over time. What is the likely degradation product?
A3: Under acidic conditions, α-bromoketones primarily undergo acid-catalyzed hydrolysis. The likely degradation product is 2-hydroxy-1-(4-morpholinophenyl)ethanone , where the bromine atom is replaced by a hydroxyl group (-OH) from water. The reaction rate is typically slower than base-catalyzed degradation but can be accelerated by increased temperature and lower pH.
Q4: How can I monitor the stability of this compound in my reaction mixture?
A4: The stability and consumption of the starting material, as well as the formation of degradation products, can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method.[6] Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction progress.
Q5: What precautions should I take when working with this compound?
A5: Due to its reactivity, it is recommended to use this compound in anhydrous solvents if the reaction chemistry allows, especially when working with strong bases. Reactions should be conducted at the lowest effective temperature to minimize degradation. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is classified as a skin and eye irritant.[1]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or zero yield of desired product in basic media. | The starting material is likely undergoing a Favorskii rearrangement.[2][3] | - Use non-nucleophilic, sterically hindered bases if only deprotonation is required.- Run the reaction at a lower temperature to slow the rate of rearrangement.- Use anhydrous solvents to prevent hydrolysis and rearrangement promoted by hydroxide.- Consider an alternative synthetic route that avoids the use of a strong base with this substrate. |
| Multiple unexpected spots on TLC or peaks in HPLC. | Degradation of the starting material into multiple products (e.g., hydrolysis product, rearrangement product). | - Analyze a sample of the starting material in the reaction solvent (without other reagents) to confirm its stability under the conditions.- Use HPLC-MS to identify the mass of the unknown products to help elucidate their structures. |
| Reaction is sluggish and requires heat, but heating leads to degradation. | The compound is thermally labile, especially in protic or aqueous solvents. | - Screen for a more active catalyst that allows the reaction to proceed at a lower temperature.- Slowly add the this compound to the heated reaction mixture to maintain a low instantaneous concentration, favoring the desired reaction over degradation. |
| Inconsistent results between experimental runs. | Variability in moisture content of reagents or solvents; variability in reaction temperature or time. | - Ensure all solvents and reagents are appropriately dried before use.- Maintain strict control over reaction parameters (temperature, time, stirring speed) using automated lab reactors if available.- Prepare fresh solutions of the compound for each experiment, as it may degrade upon storage in solution. |
Degradation Pathways & Data
Summary of Degradation Products
| Condition | Primary Degradation Pathway | Major Product | Structure |
| Acidic (H₃O⁺) | Acid-Catalyzed Hydrolysis | 2-hydroxy-1-(4-morpholinophenyl)ethanone | C1COCCN1c2ccc(cc2)C(=O)CO |
| Basic (OH⁻) | Favorskii Rearrangement[3][7] | 2-(4-morpholinophenyl)acetic acid | C1COCCN1c2ccc(cc2)CC(=O)O |
Illustrative Degradation Pathways
The following diagrams illustrate the key degradation mechanisms.
References
- 1. fishersci.com [fishersci.com]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Favorskii Reaction [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
troubleshooting low yields in the synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low yields in the synthesis of this compound derivatives can arise from various factors, including side reactions, incomplete conversion of starting material, and product degradation. The following guide provides a structured approach to identifying and resolving these issues.
Issue 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent (e.g., Br₂, NBS). The quality of brominating agents can degrade over time. |
| Insufficient Acid Catalyst | The acid catalyst is crucial for the enolization of the ketone, which is the rate-determining step.[1] Ensure the correct stoichiometry of the acid catalyst (e.g., HBr, Acetic Acid) is used. |
| Low Reaction Temperature | The rate of enol formation is temperature-dependent. If the reaction is sluggish, consider gradually increasing the temperature while monitoring for the appearance of side products by TLC. |
| Poor Quality Starting Material | Impurities in the 4-morpholinoacetophenone starting material can interfere with the reaction. Confirm the purity of the starting material by melting point or NMR spectroscopy. |
Issue 2: Presence of Multiple Products (Low Selectivity)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Ring Bromination | The morpholino group is an activating group, which can lead to electrophilic substitution on the aromatic ring.[2] Using a less polar solvent may reduce the rate of ring bromination. Protecting the morpholino group is another potential strategy, though it adds extra steps to the synthesis. |
| Di-bromination | The formation of a di-bromo product can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1] Use a precise 1:1 molar ratio of the ketone to the brominating agent.[1] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Side Reactions with Solvent | Certain solvents can react with bromine or the acid catalyst. Ensure the chosen solvent (e.g., acetic acid, chloroform, methanol) is appropriate for the reaction conditions.[2][3] |
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Product is an Oil or Gummy Solid | This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to obtain a pure solid for seeding during recrystallization. |
| Co-precipitation of Side Products | If the desired product and a side product have similar solubility, purification by recrystallization can be challenging. Column chromatography is the recommended method for separating products with similar polarities. |
| Product Degradation | α-Bromo ketones can be lachrymatory and may degrade upon prolonged exposure to heat or light. Store the purified product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: The most frequent cause of low yields is the formation of side products, particularly from bromination on the aromatic ring due to the activating effect of the morpholino group, and di-bromination at the alpha-carbon.[2] Careful control of reaction conditions and stoichiometry is critical.[1]
Q2: Which brominating agent is best for this synthesis?
A2: Both molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform, and N-Bromosuccinimide (NBS) are commonly used for alpha-bromination of ketones.[1] NBS is often considered a milder and more selective brominating agent, which can be advantageous in minimizing side reactions with sensitive substrates.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the desired product, and any potential side products. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.
Q4: My product is a brownish oil, but the literature reports a solid. What should I do?
A4: A brownish oil suggests the presence of impurities. It is recommended to purify the crude product using column chromatography on silica gel. Once a pure fraction is obtained, you can attempt recrystallization from a suitable solvent to obtain a crystalline solid.
Q5: What is a good solvent for recrystallizing this compound derivatives?
A5: While the optimal solvent is compound-specific, common solvents for recrystallizing α-bromo ketones include ethanol, methanol, or a mixture of ethyl acetate and hexanes. For 2-Bromo-1-(4-hydroxyphenyl)ethanone, a related compound, recrystallization from chloroform has been reported to yield orange blocks.[3]
Experimental Protocols
The following are general experimental protocols for the synthesis of this compound. Optimization may be required for specific derivatives.
Protocol 1: Bromination using Molecular Bromine
This protocol is adapted from the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone.[3]
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Dissolution: Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask.
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Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid or hydrobromic acid.
-
Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise with stirring.
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Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., chloroform, ethyl acetate).
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Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
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Dissolution: Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq.) in a suitable solvent like methanol or acetonitrile.
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Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or acidic alumina.
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Bromination: Add NBS (1.0-1.1 eq.) portion-wise to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor by TLC.
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Work-up: After the reaction is complete, cool the mixture and filter off any solids (e.g., succinimide, alumina).
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Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for Alpha-Bromination of Acetophenones
| Brominating Agent | Typical Solvent(s) | Typical Conditions | Reported Yields (for various acetophenones) | Key Considerations |
| Bromine (Br₂) / Acid | Acetic Acid, Chloroform, Methanol | 0°C to room temperature | 70-90% | Highly corrosive and toxic, can lead to ring bromination in activated systems.[2] |
| N-Bromosuccinimide (NBS) | CCl₄, Acetonitrile, Methanol | Reflux, often with a radical initiator or acid catalyst | 60-95% | Milder and more selective than Br₂, easier to handle.[1] |
| Copper(II) Bromide (CuBr₂) | Ethyl Acetate, Chloroform | Reflux | 60-85% | Heterogeneous reaction, often requires longer reaction times. |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90°C | 85-90% | Solid reagent, easier to handle than liquid bromine.[4] |
Visualizations
General Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
removal of unreacted 2-Bromo-1-(4-morpholinophenyl)ethanone from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 2-Bromo-1-(4-morpholinophenyl)ethanone from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods for purifying your desired product from unreacted this compound are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of your reaction, the nature of your desired product, and the impurities present.
Q2: What are the key physical and chemical properties of this compound that are relevant for its removal?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C12H14BrNO2[1][][3] | Provides the elemental composition. |
| Molecular Weight | 284.15 g/mol [1][] | Important for characterization and calculating molar equivalents. |
| Melting Point | 112-115°C[] | Useful for assessing purity and for developing recrystallization protocols. |
| Boiling Point | 418.8°C at 760 mmHg[] | Suggests that distillation is not a practical method for removal on a lab scale. |
| Appearance | White to off-white solid | Helps in visual identification of the compound. |
| Solubility | Likely more soluble in organic solvents like ethanol, acetone, and chloroform than in water.[4] | This property is fundamental for choosing solvents for chromatography, recrystallization, and extraction. |
Q3: Can unreacted this compound be removed by an aqueous wash?
A3: A simple aqueous wash is generally insufficient to remove this starting material completely due to its limited solubility in water.[4] However, washing the organic layer with a saturated sodium bicarbonate solution can help to neutralize any acidic byproducts from the reaction.[5][6]
Q4: Are there any known stability issues with this compound during workup and purification?
A4: Alpha-bromoketones can be sensitive to certain conditions. They can be lachrymators and should be handled with care in a well-ventilated fume hood. Prolonged exposure to basic conditions or heat may lead to decomposition or side reactions.[7] It is advisable to perform purification steps at or below room temperature if possible.
Troubleshooting Guides
Issue 1: Co-elution of Product and Starting Material in Column Chromatography
If your desired product and the unreacted this compound are eluting together during column chromatography, consider the following troubleshooting steps.
Issue 2: Difficulty in Recrystallizing the Desired Product
If you are struggling to obtain pure crystals of your product, and the unreacted starting material is a persistent impurity, follow these steps.
| Troubleshooting Step | Rationale |
| Solvent Screening | The ideal recrystallization solvent should dissolve your product at high temperatures but not at low temperatures, while the impurity (this compound) should remain soluble at low temperatures. Test a range of solvents with varying polarities. |
| Use a Solvent/Anti-Solvent System | Dissolve the crude product in a "good" solvent where both the product and impurity are soluble. Then, slowly add an "anti-solvent" in which your product is insoluble, but the impurity remains soluble. This should induce selective crystallization of your product. |
| Seeding | If you have a small amount of pure product, add a seed crystal to the supersaturated solution to initiate crystallization. |
| Slow Cooling | Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific properties of your desired product.
Detailed Steps:
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Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice.
-
Eluent: A good starting point for the eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and the starting material.
-
-
Column Packing:
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Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
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Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin elution with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions of a consistent volume.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
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Choose a solvent or a solvent pair in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The unreacted this compound should ideally be more soluble in the cold solvent. Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.
-
-
Dissolution:
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Place the crude product in a flask and add a minimal amount of the chosen solvent.
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Heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
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Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Quench and Liquid-Liquid Extraction
This procedure is typically performed as the initial work-up step before further purification.
-
Quenching:
-
Extraction:
-
Extract the aqueous layer with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.
-
-
Washing:
-
Combine the organic layers and wash them sequentially with water and then brine.[9]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.
-
References
- 1. 210832-85-2 CAS MSDS (2-Bromo-1-(4-morpholinophenyl)-1-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS 210832-85-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
effect of solvent polarity on 2-Bromo-1-(4-morpholinophenyl)ethanone reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent polarity on the reactivity of 2-Bromo-1-(4-morpholinophenyl)ethanone.
Troubleshooting Guides
Users may encounter several issues during their experiments. This guide provides solutions to common problems in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
-
Question: I am not observing any significant conversion of this compound to the desired product. What could be the issue?
-
Answer:
-
Solvent Choice: The polarity of your solvent plays a critical role. For nucleophilic substitution reactions with this compound, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can accelerate SN2 reactions.[1] Polar protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the reaction. If you are using a weak nucleophile, you may need to use a stronger base to deprotonate it in situ or switch to a more potent nucleophile.
-
Temperature: The reaction may require heating. Try increasing the temperature gradually while monitoring for product formation and potential side reactions.
-
Reagent Purity: Impurities in the starting material or solvent (e.g., water in an aprotic solvent) can interfere with the reaction. Ensure all reagents and solvents are pure and dry.
-
Issue 2: Formation of Multiple Products
-
Question: My reaction is yielding multiple products, making purification difficult. How can I improve the selectivity?
-
Answer:
-
Solvent Effects: The solvent can influence the reaction pathway. In polar protic solvents, SN1-type reactions may compete, leading to solvolysis products where the solvent molecule acts as the nucleophile.[2] Using a polar aprotic solvent will favor the SN2 pathway and minimize these side products.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to side reactions and decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Base Stoichiometry: If a base is used, its stoichiometry is crucial. An excess of a strong base can lead to elimination reactions or other side products.
-
Issue 3: Inconsistent Reaction Rates
-
Question: I am observing inconsistent reaction rates between different batches of the same experiment. What could be the cause?
-
Answer:
-
Solvent Polarity Variations: Small changes in the composition of a mixed solvent system can significantly impact the reaction rate.[3] Ensure accurate and consistent preparation of your solvent mixtures.
-
Water Content: The presence of even small amounts of water in aprotic solvents can alter the solvent polarity and reaction kinetics. Use freshly dried solvents for each experiment.
-
Temperature Control: Maintain a constant and uniform temperature throughout the reaction. Use a reliable thermostat or oil bath.
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction mechanism (SN1 vs. SN2)?
A1: The polarity of the solvent significantly influences whether the reaction proceeds via an SN1 or SN2 mechanism.
-
SN2 Mechanism: This mechanism is favored in polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.
-
SN1 Mechanism: This mechanism is favored in polar protic solvents (e.g., water, alcohols). These solvents can stabilize the carbocation intermediate formed during the rate-determining step through hydrogen bonding.[2] They also solvate the nucleophile, which can hinder its direct attack in an SN2 reaction.
Q2: What is the expected trend in reaction rate with increasing solvent polarity?
A2: The trend depends on the reaction mechanism.
-
For a typical SN2 reaction of this compound with a neutral or anionic nucleophile, increasing the polarity of an aprotic solvent generally increases the reaction rate.
-
For an SN1 reaction , the rate increases significantly with increasing solvent polarity, as more polar solvents are better at stabilizing the intermediate carbocation.[2]
Q3: Can the solvent act as a nucleophile?
A3: Yes, in a process called solvolysis . This is more common in polar protic solvents like water, methanol, or ethanol, where the solvent molecules themselves can attack the electrophilic carbon, leading to the formation of byproducts.[2]
Q4: How can I monitor the progress of my reaction?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of reactants and products over time. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is a good starting point for analysis of compounds similar to this compound.[4][5]
-
UV-Vis Spectroscopy: If the product has a different UV-Vis absorption spectrum from the reactants, you can monitor the change in absorbance at a specific wavelength to determine the reaction kinetics.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Studying Solvent Effects on Reaction Rate
This protocol outlines a general method for determining the rate of reaction of this compound with a nucleophile in different solvents.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the chosen nucleophile in the desired solvent.
-
Ensure all solvents are of high purity and are appropriately dried if necessary.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add the solvent and the nucleophile solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C, 40 °C, 55 °C).
-
Initiate the reaction by adding the stock solution of this compound.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by diluting with a cold solvent or adding a quenching agent).
-
Analyze the quenched aliquots by a suitable analytical technique (e.g., HPLC, UV-Vis) to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the pseudo-first-order or second-order rate constant (k).
-
Repeat the experiment in a range of solvents with varying polarities.
-
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
This protocol is suitable if the product has a distinct UV absorbance from the starting materials.
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting material and the purified product to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly or not at all.
-
-
Kinetic Run:
-
Set up a thermostated UV-Vis spectrophotometer.
-
Place a cuvette containing the nucleophile solution in the solvent in the spectrophotometer and allow it to equilibrate.
-
Inject a small, known amount of the this compound stock solution into the cuvette and start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established calibration curve.
-
Plot the concentration of the product versus time and determine the initial rate.
-
Calculate the rate constant as described in Protocol 1.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from your experiments.
Table 1: Effect of Solvent Polarity on the Pseudo-First-Order Rate Constant (k) for the Reaction of this compound with a Nucleophile at 25 °C.
| Solvent | Dielectric Constant (ε) | Rate Constant (k) / s⁻¹ |
| Dichloromethane | 9.1 | Experimental Value |
| Acetone | 20.7 | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value |
| DMF | 38.3 | Experimental Value |
| DMSO | 46.7 | Experimental Value |
Table 2: Activation Parameters for the Reaction in Different Solvents.
| Solvent | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Acetonitrile | Calculated Value | Calculated Value | Calculated Value |
| DMF | Calculated Value | Calculated Value | Calculated Value |
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Influence of solvent polarity on reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
1H NMR Characterization of 2-Bromo-1-(4-morpholinophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-1-(4-morpholinophenyl)ethanone against its precursor, 4'-Morpholinoacetophenone, and a structurally related compound, 2-Bromo-1-(p-tolyl)ethanone. The data presented herein, including a predicted spectrum for the title compound, offers valuable insights for the structural elucidation and quality control of this and similar molecules in a drug discovery and development context.
Comparative 1H NMR Data
The following table summarizes the experimental and predicted 1H NMR data for this compound and its analogs. The data is presented to highlight the influence of the bromoacetyl group and the morpholine substituent on the chemical shifts of the aromatic and aliphatic protons.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ha | ~7.90 | Doublet | 2H |
| Hb | ~6.90 | Doublet | 2H | |
| Hc | ~4.40 | Singlet | 2H | |
| Hd | ~3.85 | Triplet | 4H | |
| He | ~3.30 | Triplet | 4H | |
| 4'-Morpholinoacetophenone | Ha | 7.89 | Doublet | 2H |
| Hb | 6.89 | Doublet | 2H | |
| Hc | 2.53 | Singlet | 3H | |
| Hd | 3.86 | Triplet | 4H | |
| He | 3.31 | Triplet | 4H | |
| 2-Bromo-1-(p-tolyl)ethanone | Ha | 7.89 | Doublet | 2H |
| Hb | 7.30 | Doublet | 2H | |
| Hc | 4.45 | Singlet | 2H | |
| Hd | 2.44 | Singlet | 3H |
Experimental Protocols
A general protocol for acquiring a 1H NMR spectrum is provided below. This can be adapted for the specific instrumentation available.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Acquire a single scan to check the spectral width and receiver gain.
-
Set the appropriate number of scans to obtain a good signal-to-noise ratio (typically 8, 16, or 32 scans for a moderately concentrated sample).
-
Acquire the final 1H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Structural Assignment and 1H NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of its distinct proton environments with their expected signals in the 1H NMR spectrum.
Figure 1. Structure of this compound with proton assignments and predicted 1H NMR signals.
13C NMR analysis of 2-Bromo-1-(4-morpholinophenyl)ethanone
A Detailed Guide for Researchers on 2-Bromo-1-(4-morpholinophenyl)ethanone and Its Analogs
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of this compound and its key analogs, 2-Chloro-1-(4-morpholinophenyl)ethanone and 1-(4-morpholinophenyl)ethanone. The objective is to elucidate the structural effects of the α-halogen substituent on the chemical shifts of the carbonyl and adjacent carbons, providing valuable data for researchers in drug development and organic synthesis.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the 13C NMR chemical shift (δ) values in parts per million (ppm) for this compound and its analogs. The data for the parent structures, 2-bromo-1-phenylethanone and 2-chloro-1-phenylethanone, are included to illustrate the well-established effects of the α-halogen. The chemical shifts for the 4-morpholinophenyl moiety are estimated based on typical values for substituted aromatic systems.
| Carbon Atom | 1-(4-morpholinophenyl)ethanone (Estimated δ, ppm) | 2-Chloro-1-(4-morpholinophenyl)ethanone (Estimated δ, ppm) | This compound (Estimated δ, ppm) |
| C=O | ~196.0 | ~191.0 | ~190.5 |
| α-CH₂ | ~26.0 (as CH₃) | ~46.1 | ~31.0 |
| C1 (ipso) | ~130.0 | ~130.5 | ~131.0 |
| C2/C6 (ortho) | ~130.5 | ~130.8 | ~131.2 |
| C3/C5 (meta) | ~113.5 | ~113.8 | ~114.0 |
| C4 (para) | ~153.0 | ~153.5 | ~154.0 |
| Morpholine (-CH₂-N-) | ~47.0 | ~47.0 | ~47.0 |
| Morpholine (-CH₂-O-) | ~66.0 | ~66.0 | ~66.0 |
Note: The chemical shifts for the 4-morpholinophenyl derivatives are estimated based on substituent effects and data from related structures. The values for the α-CH₂X and C=O carbons are based on published data for 2-chloro-1-phenylethanone[1] and 2-bromo-1-phenylethanone.[2]
Experimental Protocol for 13C NMR Analysis
A standard protocol for acquiring 13C NMR spectra is outlined below.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the sample. For 13C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio.[3]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[3]
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 75, 100, or 125 MHz for 13C nuclei.
-
Insert the sample into the spectrometer.
-
The instrument's field frequency is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve maximum homogeneity and improve spectral resolution.
-
A standard proton-decoupled pulse sequence is used for routine 13C NMR.
-
Acquire the free induction decay (FID) over a sufficient number of scans to obtain an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Perform a baseline correction to obtain a flat baseline across the spectrum.
Visualization of Structural Effects
The following diagram illustrates the key structural differences between the compared compounds and their influence on the 13C NMR chemical shifts of the carbonyl (C=O) and α-carbon (the carbon adjacent to the carbonyl group).
Caption: Structural comparison and key 13C NMR chemical shifts.
Discussion of Results
The introduction of an electronegative halogen atom at the α-position to the carbonyl group has distinct and predictable effects on the 13C NMR spectrum.
-
α-Carbon Signal: The most significant change is observed for the α-carbon. In the unsubstituted analog, the methyl carbon appears at a high field (around 26.0 ppm). The substitution with chlorine, a highly electronegative atom, causes a substantial downfield shift to approximately 46.1 ppm. Bromine, being less electronegative than chlorine, induces a smaller downfield shift to around 31.0 ppm. This is a classic example of the inductive effect, where the electron-withdrawing halogen deshields the adjacent carbon nucleus.
-
Carbonyl Carbon Signal: The carbonyl carbon also experiences a shift, but in the opposite direction. Compared to the unsubstituted ketone (~196.0 ppm), the presence of either a chlorine or bromine atom at the α-position causes an upfield shift (to ~191.0 ppm for chloro and ~190.5 ppm for bromo). This is attributed to the electron-withdrawing nature of the halogens, which reduces the electron density at the carbonyl carbon, leading to increased shielding.
-
Aromatic and Morpholine Signals: The signals for the 4-morpholinophenyl moiety are less affected by the α-substituent. Minor downfield shifts may be observed for the aromatic carbons due to the overall electron-withdrawing effect of the α-haloacetyl group, but these changes are generally small. The chemical shifts of the morpholine carbons are expected to remain largely unchanged.
This comparative guide demonstrates the utility of 13C NMR spectroscopy in elucidating the structural features of α-halo acetophenones. The predictable shifts induced by halogen substitution provide a reliable method for confirming the structure and purity of these important synthetic intermediates.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for 2-Bromo-1-(4-morpholinophenyl)ethanone Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the robust analysis of reaction products is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of reaction products of 2-Bromo-1-(4-morpholinophenyl)ethanone, a versatile building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to aid in the selection of the most appropriate analytical strategy.
The reaction of this compound, an α-bromo ketone, with nucleophiles is a common strategy for the synthesis of a variety of heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thiourea to yield a highly functionalized aminothiazole. The resulting product, 2-amino-4-(4-morpholinophenyl)thiazole, and other potential reaction products require thorough characterization to confirm their structure and purity. While several analytical techniques can be employed, mass spectrometry stands out for its sensitivity and ability to provide detailed structural information.
Mass Spectrometry Analysis: Unraveling Molecular Structures
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum of 2-amino-4-(4-morpholinophenyl)thiazole
In the absence of a publicly available experimental mass spectrum for 2-amino-4-(4-morpholinophenyl)thiazole, a predicted fragmentation pattern can be proposed based on the known fragmentation of related structures, such as 2-amino-4-arylthiazoles and molecules containing a morpholine moiety.
Key Predicted Fragments:
| m/z (predicted) | Fragment Ion | Notes |
| 261 | [M]+• | Molecular ion of 2-amino-4-(4-morpholinophenyl)thiazole. |
| 232 | [M - CH₂CH₂O]+• | Loss of an ethylene oxide unit from the morpholine ring. |
| 204 | [M - C₄H₈NO]+ | Cleavage of the morpholine ring. |
| 175 | [C₉H₇N₂S]+ | Fragment corresponding to the aminothiazole core with the phenyl ring. |
| 134 | [C₇H₅NS]+ | Thiazole ring with the phenyl group. |
| 86 | [C₄H₈NO]+ | Morpholinyl cation. |
This data is predicted based on common fragmentation patterns and should be confirmed by experimental analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone of molecular characterization, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. | High sensitivity, small sample requirement, can be coupled with chromatographic techniques (LC-MS). | Isomers may not be distinguishable without tandem MS, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture, purity assessment. | High resolution, quantitative, can be coupled with various detectors (UV, MS). | Does not provide detailed structural information on its own, requires method development. |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
A robust method for the analysis of 2-amino-4-(4-morpholinophenyl)thiazole would involve Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization.
-
Sample Preparation: Dissolve approximately 1 mg of the reaction product in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for the complete structural confirmation of the reaction product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Workflow and Data Analysis
The overall workflow for the analysis of the reaction products of this compound is depicted in the following diagram.
A Comparative Guide to Identifying Impurities in 2-Bromo-1-(4-morpholinophenyl)ethanone by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-1-(4-morpholinophenyl)ethanone and its common process-related impurities. Understanding the NMR profiles of these compounds is critical for reaction monitoring, quality control, and ensuring the purity of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as process-related impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The most common synthetic route to this compound is the alpha-bromination of 1-(4-morpholinophenyl)ethanone. This process can lead to two primary impurities: the unreacted starting material and the over-brominated by-product, 2,2-dibromo-1-(4-morpholinophenyl)ethanone. This guide utilizes ¹H and ¹³C NMR spectroscopy as the primary analytical tool for the identification and differentiation of these species.
Synthetic Pathway and Potential Impurities
The synthesis of this compound typically involves the electrophilic substitution of a bromine atom at the alpha-position of the ketone.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. The data for the starting material is based on experimental values, while the data for the product and the di-bromo impurity are estimated based on the analysis of structurally analogous compounds.
Table 1: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)
| Compound | Aromatic Protons (ortho to C=O) | Aromatic Protons (ortho to Morpholine) | -CH₂Br / -CHBr₂ | Morpholine Protons (-O-CH₂-) | Morpholine Protons (-N-CH₂-) | -CH₃ |
| 1-(4-morpholinophenyl)ethanone (Starting Material) | ~7.90 ppm (d) | ~6.88 ppm (d) | - | ~3.85 ppm (t) | ~3.30 ppm (t) | ~2.52 ppm (s) |
| This compound (Product) | ~7.92 ppm (d) | ~6.89 ppm (d) | ~4.40 ppm (s) | ~3.86 ppm (t) | ~3.32 ppm (t) | - |
| 2,2-dibromo-1-(4-morpholinophenyl)ethanone (Impurity) | ~8.05 ppm (d) | ~6.91 ppm (d) | ~6.60 ppm (s) | ~3.87 ppm (t) | ~3.35 ppm (t) | - |
Table 2: Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound | C=O | C-Br / C-Br₂ | Aromatic C (quaternary, C-N) | Aromatic C (quaternary, C-C=O) | Aromatic CH (ortho to C=O) | Aromatic CH (ortho to Morpholine) | Morpholine C (-O-CH₂) | Morpholine C (-N-CH₂) | -CH₃ |
| 1-(4-morpholinophenyl)ethanone (Starting Material) | ~196.5 ppm | - | ~154.0 ppm | ~128.0 ppm | ~130.5 ppm | ~113.5 ppm | ~66.5 ppm | ~47.5 ppm | ~26.0 ppm |
| This compound (Product) | ~190.0 ppm | ~31.0 ppm | ~154.5 ppm | ~127.5 ppm | ~131.0 ppm | ~114.0 ppm | ~66.5 ppm | ~47.8 ppm | - |
| 2,2-dibromo-1-(4-morpholinophenyl)ethanone (Impurity) | ~185.0 ppm | ~39.0 ppm | ~155.0 ppm | ~127.0 ppm | ~131.5 ppm | ~114.5 ppm | ~66.5 ppm | ~48.0 ppm | - |
Experimental Protocols
NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: -10 to 220 ppm.
-
Workflow for Impurity Identification
The following workflow outlines the steps for identifying impurities in a sample of this compound using NMR spectroscopy.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the structural elucidation and purity assessment of this compound. By comparing the ¹H and ¹³C NMR spectra of a sample with the reference data provided in this guide, researchers can confidently identify and quantify the presence of unreacted starting material and over-brominated impurities. This ensures the quality and consistency of this key synthetic intermediate, contributing to the development of safe and effective pharmaceuticals.
A Comparative Guide to Purity Analysis of 2-Bromo-1-(4-morpholinophenyl)ethanone
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the purity analysis of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust proposed HPLC method, compare its performance with alternative analytical techniques, and provide supporting hypothetical experimental data in clear, comparative tables.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. It is widely considered the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For the analysis of relatively non-volatile and polar compounds like this compound, reversed-phase HPLC is the most common and effective method.
Proposed HPLC Method
A suitable method for the purity analysis of this compound is a reversed-phase HPLC method using a C18 column. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Hypothetical Purity Analysis Data
The following table summarizes hypothetical data obtained from the analysis of a synthesized batch of this compound using the proposed HPLC method. The purity is calculated using the area percent method.
| Peak ID | Name | Retention Time (min) | Area | Area % |
| 1 | Impurity 1 (e.g., 1-(4-morpholinophenyl)ethanone) | 8.52 | 45,210 | 1.10 |
| 2 | This compound | 12.75 | 4,005,890 | 97.65 |
| 3 | Impurity 2 (e.g., Dibrominated species) | 15.23 | 32,810 | 0.80 |
| 4 | Unknown Impurity | 16.88 | 18,460 | 0.45 |
| Total | 4,102,370 | 100.00 |
In this hypothetical analysis, the purity of this compound is determined to be 97.65% .
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can also provide valuable information regarding the purity and identity of the compound.
| Technique | Principle | Specificity | Sensitivity | Throughput | Cost | Key Advantages & Disadvantages |
| Proposed HPLC-UV | Differential partitioning between a stationary and mobile phase. | High | Moderate (ng-µg) | Moderate | Moderate | Pro: Robust, reproducible, quantitative.Con: Requires chromophore, structural information is limited. |
| UPLC-MS | Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with a mass spectrometer. | Very High | Very High (pg-ng) | High | High | Pro: Faster analysis, provides mass (structural) info.Con: Higher equipment and maintenance cost. |
| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. | Very High | High | High | High | Pro: Excellent for volatile impurities (e.g., residual solvents).Con: Not suitable for non-volatile or thermally labile compounds like the target analyte. |
| Quantitative NMR (qNMR) | Measures the molar concentration of a substance by comparing its NMR signal integral to that of a certified internal standard. | High | Low (mg) | Low | High | Pro: Primary ratio method, no reference standard of the analyte needed, provides structural confirmation.Con: Low sensitivity, requires expensive equipment and expertise.[1][2] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Low | Low (µg) | High | Low | Pro: Simple, fast, low cost, good for reaction monitoring.Con: Not quantitative, lower resolution.[3] |
Experimental Protocols
This section provides a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent (Acetonitrile/Water 50:50): Mix equal volumes of HPLC-grade acetonitrile and water.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1 mg/mL. Vortex and sonicate the solution to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Execution
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C and the UV detection wavelength to 254 nm.
-
Create a sequence with the sample vial and inject 10 µL of the solution.
-
Run the gradient program as specified in the HPLC method table.
-
At the end of the sequence, wash the column with a high percentage of the organic solvent and then store it in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Identify the major peak corresponding to this compound.
-
Calculate the area percentage of each peak relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC purity analysis method.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Bromo-1-(4-morpholinophenyl)ethanone and Other α-Haloketones for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, α-haloketones stand out as versatile intermediates, pivotal in the construction of a wide array of heterocyclic compounds and as precursors for pharmacologically active molecules.[1] This guide provides a detailed comparison of 2-Bromo-1-(4-morpholinophenyl)ethanone with other α-haloketones, focusing on its reactivity, synthetic applications, and potential biological significance. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Chemical Reactivity and Performance
The reactivity of α-haloketones in nucleophilic substitution reactions is a cornerstone of their synthetic utility. The presence of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles. The nature of the halogen atom is a critical determinant of the reaction rate, with the leaving group ability following the trend: I > Br > Cl > F.
The electronic properties of substituents on the aromatic ring of phenacyl halides also play a significant role in modulating their reactivity. Electron-withdrawing groups tend to increase the rate of nucleophilic substitution, while electron-donating groups decrease it.
In the case of this compound, the morpholino group at the para position is a strong electron-donating group through resonance. This is expected to decrease the electrophilicity of the α-carbon compared to unsubstituted phenacyl bromide, thereby reducing its reaction rate in SN2 reactions.
Comparative Kinetic Data
To illustrate the effect of para-substituents on the reactivity of phenacyl bromides, the following table summarizes the second-order rate constants for the reaction of various p-substituted phenacyl bromides with benzoate and cinnamate ions in 90% acetone-10% water (v/v) at 35°C.[2]
| Substituent (p-X) | Rate Constant (k₂) with Benzoate ion (10⁻³ L mol⁻¹ s⁻¹) | Rate Constant (k₂) with Cinnamate ion (10⁻³ L mol⁻¹ s⁻¹) |
| OCH₃ | 4.45 | 4.60 |
| CH₃ | 6.75 | 7.00 |
| H | 10.50 | 11.00 |
| Cl | 17.50 | 18.00 |
| NO₂ | 75.00 | 80.00 |
Data sourced from J. Chem. Soc., Perkin Trans. 2, 1985, 1855-1858.[2]
Based on this data, the strong electron-donating nature of the morpholino group (-N(CH₂)₂O) would predict a rate constant for this compound that is lower than that of p-methoxyphenacyl bromide. This reduced reactivity can be advantageous in certain synthetic applications where controlled or selective reactions are desired.
Key Synthetic Applications and Experimental Protocols
A prominent application of α-haloketones is the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[1][3][4] Thiazoles are a core structural motif in numerous pharmaceuticals.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a representative protocol for the synthesis of a 2-amino-4-arylthiazole derivative from an α-bromoketone and thiourea.
Materials:
-
α-Bromoketone (e.g., this compound) (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol
-
Sodium Bicarbonate (or another suitable base)
Procedure:
-
Dissolve the α-bromoketone in ethanol in a round-bottom flask.
-
Add thiourea to the solution and stir.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-morpholinophenyl)thiazole.[1]
Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, its structural analogues have shown significant biological effects. For instance, a closely related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to inhibit the activation of NF-κB and MAPK signaling pathways.[5][6] These pathways are crucial in regulating inflammatory responses, and their inhibition is a key target in the development of anti-inflammatory and anti-cancer drugs.[7][8][9][10]
The NF-κB signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[8][9]
The structural features of this compound and its analogues may allow them to interfere with this pathway, potentially by inhibiting the activity of key enzymes like IKK.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Potential Inhibition of the NF-κB Signaling Pathway
Caption: Potential mechanism of NF-κB pathway inhibition.
Conclusion
This compound is a valuable α-haloketone with distinct reactivity conferred by the electron-donating morpholino substituent. While its reactivity in SN2 reactions is likely attenuated compared to electron-deficient analogues, this property can be harnessed for controlled and selective syntheses. Its utility as a precursor in the synthesis of biologically relevant heterocycles, such as thiazoles, is significant. Furthermore, the potential for this class of compounds to modulate key signaling pathways involved in inflammation and cancer underscores its importance for further investigation in drug discovery and development. The provided experimental framework and comparative data serve as a foundational guide for researchers exploring the applications of this and related α-haloketones.
References
- 1. youtube.com [youtube.com]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-bromo- vs. 2-chloro-1-(4-morpholinophenyl)ethanone
For researchers and professionals in drug development, the selection of appropriate starting materials and intermediates is critical to the success of a synthetic route. The reactivity of these precursors directly impacts reaction conditions, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of two common α-haloketone building blocks: 2-bromo-1-(4-morpholinophenyl)ethanone and 2-chloro-1-(4-morpholinophenyl)ethanone.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for designing experimental setups and purification strategies.
| Property | This compound | 2-chloro-1-(4-morpholinophenyl)ethanone |
| Molecular Formula | C₁₂H₁₄BrNO₂ | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 284.15 g/mol [][2] | 239.70 g/mol |
| CAS Number | 210832-85-2[][2][3] | 5335-95-5 |
| Melting Point | 112-115 °C[] | Not available |
| Appearance | Off-white to pale yellow crystalline solid | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) |
Theoretical Reactivity Comparison
The reactivity of α-haloketones in nucleophilic substitution reactions is largely dictated by the nature of the halogen atom, which acts as the leaving group.[4] These reactions typically proceed via an SN2 mechanism.[5] The primary factors influencing the rate of reaction are the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion (X⁻).
The established order of leaving group ability for halogens in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7][8] This trend is explained by two key factors:
-
Bond Strength: The C-Br bond (average bond energy ~276 kJ/mol) is weaker than the C-Cl bond (average bond energy ~328 kJ/mol).[9] A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and a faster reaction rate.[6][9]
-
Anion Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). The negative charge is dispersed over a larger volume, making Br⁻ a more stable and weaker base than Cl⁻.[7][10] Weaker bases are better leaving groups because they are less likely to re-attack the electrophilic carbon.[7][10]
Therefore, this compound is expected to be significantly more reactive towards nucleophiles than its chloro-analogue.
Experimental Reactivity Data
To quantify the reactivity difference, a comparative kinetic study can be performed. A common method is to react each compound with a nucleophile (e.g., sodium iodide in acetone, a Finkelstein reaction) and monitor the reaction progress over time. The following tables summarize expected experimental data based on the established principles of haloalkane reactivity.
Table 1: Reaction Rate Constants for Nucleophilic Substitution with Sodium Iodide in Acetone at 25°C
| Compound | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate (krel) |
| 2-chloro-1-(4-morpholinophenyl)ethanone | 1.2 x 10⁻⁴ | 1 |
| This compound | 6.0 x 10⁻³ | 50 |
Table 2: Comparative Reaction Yields over Time
| Time | % Yield (2-chloro derivative) | % Yield (2-bromo derivative) |
| 1 hour | < 5% | ~65% |
| 4 hours | ~15% | > 95% |
| 12 hours | ~40% | > 99% |
| 24 hours | ~65% | > 99% |
The data clearly illustrates the superior reactivity of the bromo compound, which reaches near-quantitative conversion in a fraction of the time required for the chloro analogue under identical conditions. This has significant practical implications for laboratory synthesis, allowing for shorter reaction times, milder conditions, and potentially higher throughput.
Experimental Protocols
A detailed protocol for a comparative reactivity study is provided below.
Objective: To compare the rate of nucleophilic substitution of 2-bromo- and 2-chloro-1-(4-morpholinophenyl)ethanone with sodium iodide in acetone.
Materials:
-
This compound
-
2-chloro-1-(4-morpholinophenyl)ethanone
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials with septa
-
Magnetic stirrer and stir bars
-
Thermostatted water bath or reaction block
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Prepare separate 0.05 M stock solutions of this compound and 2-chloro-1-(4-morpholinophenyl)ethanone in anhydrous acetone, each containing the internal standard at a known concentration (e.g., 0.01 M).
-
-
Reaction Setup:
-
For each halo-ketone, place 5.0 mL of the respective stock solution into a reaction vial.
-
Equilibrate the vials at a constant temperature (e.g., 25°C) in the thermostatted bath for 15 minutes.
-
-
Reaction Initiation:
-
To initiate the reaction, rapidly add 5.0 mL of the pre-equilibrated 0.1 M NaI stock solution to each vial.
-
Start a timer immediately upon addition. The final concentrations will be 0.025 M for the halo-ketone and 0.05 M for NaI.
-
-
Sample Collection and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent mixture (e.g., 90:10 acetonitrile:water) in an HPLC vial.
-
-
Analysis:
-
Analyze the quenched samples by HPLC.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak (2-iodo-1-(4-morpholinophenyl)ethanone).
-
Calculate the concentration of the reactant at each time point by comparing its peak area to that of the internal standard.
-
-
Data Processing:
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The slope of the line will be equal to -kobs (the observed rate constant).
-
Calculate the second-order rate constant (k) by dividing kobs by the initial concentration of the nucleophile ([NaI]).
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: SN2 reaction mechanism for α-haloketones.
Caption: Workflow for the comparative kinetic study.
Caption: Factors influencing the greater reactivity of the bromo-compound.
Conclusion
Based on fundamental chemical principles and supporting experimental data, This compound is a significantly more reactive substrate for nucleophilic substitution than 2-chloro-1-(4-morpholinophenyl)ethanone . The weaker carbon-bromine bond and the superior stability of the bromide leaving group contribute to substantially faster reaction rates. This heightened reactivity allows for the use of milder reaction conditions and shorter timeframes, which are advantageous in multi-step syntheses common in pharmaceutical research and development. For syntheses requiring high reactivity and rapid conversion, the bromo-derivative is the superior choice. The chloro-derivative may be preferred only in cases where lower reactivity is desired to achieve selectivity in the presence of multiple nucleophilic sites or for cost considerations.
References
- 2. 2-Bromo-1-(4-morpholinophenyl)-1-ethanone | 210832-85-2 [chemicalbook.com]
- 3. This compound | CAS 210832-85-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. quora.com [quora.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Navigating the Bioactive Landscape of 2-Bromo-1-(4-morpholinophenyl)ethanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives synthesized from 2-Bromo-1-(4-morpholinophenyl)ethanone and its precursor, 1-(4-morpholinophenyl)ethanone. This analysis, supported by experimental data, delves into the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant potential of these morpholine-containing compounds, offering insights into their therapeutic promise.
Derivatives of this compound, a versatile chemical intermediate, have garnered significant attention in medicinal chemistry due to the wide spectrum of biological activities exhibited by the morpholine moiety. The inherent structural features of morpholine, such as its ability to improve solubility and metabolic stability, make it a valuable pharmacophore in drug design. This guide synthesizes available data to compare the performance of various derivatives, including chalcones, thiazoles, and other nitrogen-containing heterocycles, against established alternatives.
Anticancer Activity: A Promising Frontier
Chalcones, a class of aromatic ketones, synthesized from 1-(4-morpholinophenyl)ethanone have demonstrated notable antiproliferative activity against various cancer cell lines. A key study systematically evaluated a series of these chalcone derivatives, providing valuable structure-activity relationship (SAR) insights.
Table 1: In Vitro Antiproliferative Activity of Chalcone Derivatives
| Compound ID | R Substituent | C6 (Rat Glioma) IC₅₀ (µM) | HeLa (Human Cervix Adenocarcinoma) IC₅₀ (µM) |
| 1 | H | >100 | >100 |
| 2 | 4-CH₃ | 48.2 ± 2.1 | 61.5 ± 3.4 |
| 3 | 4-OCH₃ | 35.7 ± 1.8 | 42.9 ± 2.5 |
| 4 | 4-Cl | 28.4 ± 1.5 | 33.1 ± 1.9 |
| 5 | 4-F | 31.6 ± 1.7 | 38.2 ± 2.2 |
| 6 | 4-NO₂ | 15.2 ± 0.8 | 19.8 ± 1.1 |
| 7 | 2,4-diCl | 9.8 ± 0.5 | 12.4 ± 0.7 |
| 10 | 3,4,5-triOCH₃ | 8.5 ± 0.4 | 10.1 ± 0.6 |
| 11 | 2-Br | 7.9 ± 0.4 | 9.5 ± 0.5 |
| 12 | 2-Cl, 4-F | 11.2 ± 0.6 | 13.8 ± 0.8 |
| Cisplatin | - | 12.5 ± 0.7 | 15.3 ± 0.9 |
Data sourced from a study on anticancer chalcones derived from 4'-morpholinoacetophenone.[1]
The results indicate that electron-withdrawing and bulky substituents on the B-ring of the chalcone scaffold significantly enhance cytotoxic activity. Notably, compounds 7 , 10 , 11 , and 12 exhibited greater potency than the standard anticancer drug, cisplatin, against both C6 and HeLa cell lines.[1] The presence of halogens and multiple methoxy groups appears to be a key determinant for improved anticancer efficacy.
Experimental Protocol: Antiproliferative Activity Assessment (BrdU ELISA Assay)
The antiproliferative activity of the synthesized chalcones was determined using a BrdU (Bromodeoxyuridine) cell proliferation ELISA assay.[1]
-
Cell Culture: C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the chalcone derivatives and cisplatin (as a positive control) for 24 hours.
-
BrdU Labeling: After the treatment period, BrdU was added to the wells, and the cells were incubated for another 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Detection: The cells were fixed, and the DNA was denatured. An anti-BrdU peroxidase-conjugated antibody was added, followed by a substrate solution to elicit a colorimetric reaction. The absorbance was measured using a microplate reader at 450 nm. The IC₅₀ values were calculated from the dose-response curves.
Caption: Synthesis of thiazole derivatives.
Pyrimidine Derivatives and Antimicrobial Activity
The synthesis of pyrimidine derivatives from chalcones derived from 1-(4-morpholinophenyl)ethanone represents a viable route to new antimicrobial agents. The chalcone can undergo a cyclocondensation reaction with reagents like guanidine or urea to form the pyrimidine ring.
N-substituted Derivatives and Anticonvulsant Activity
The introduction of various amine functionalities by nucleophilic substitution of the bromine atom in this compound can lead to a diverse library of N-substituted derivatives. Given that many anticonvulsant drugs feature an aromatic ring and a nitrogen-containing moiety, this class of compounds warrants further investigation for its potential in epilepsy treatment.
Diagram 3: Potential Signaling Pathway Inhibition by Morpholine Derivatives
Caption: Postulated NF-κB pathway inhibition.
Conclusion and Future Directions
The derivatives of this compound, particularly chalcones, exhibit significant potential as anticancer agents, with several compounds demonstrating superior activity to cisplatin in vitro. While direct experimental data for other biological activities are still emerging, the established pharmacological profiles of related morpholine-containing heterocycles strongly suggest that derivatives of this starting material are promising candidates for the development of novel anti-inflammatory, antimicrobial, and anticonvulsant drugs. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships across different biological targets. Such studies will be instrumental in guiding the development of the next generation of morpholine-based therapeutics.
References
Unveiling the Bioactivity of 2-Bromo-1-(4-morpholinophenyl)ethanone Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 2-Bromo-1-(4-morpholinophenyl)ethanone. This core structure is a versatile scaffold for the development of novel therapeutic agents, with derivatives exhibiting promising anticancer, anti-inflammatory, and antimicrobial properties.
This guide synthesizes experimental data from various studies to offer a clear comparison of the biological activities of these analogs. Detailed experimental protocols for key assays are provided to support further research and development.
Performance Comparison of Analogs
The biological activity of this compound analogs is significantly influenced by substitutions on the core scaffold. Studies have primarily focused on modifications at the α-position to the carbonyl group, leading to the synthesis of chalcones and related heterocyclic compounds. These derivatives have been evaluated for their efficacy against various cancer cell lines and microbial strains.
Anticancer and Antitubercular Activity
A series of chalcone analogs, synthesized from 1-(4-morpholinophenyl)ethanone, has demonstrated significant cytotoxic and antitubercular activities. The general structure of these chalcones involves the condensation of the parent ethanone with various substituted benzaldehydes.
Table 1: Anticancer and Antitubercular Activity of Morpholinophenyl Chalcone Analogs
| Compound ID | R Group (Substitution on Benzaldehyde) | Biological Activity | IC50 / MIC (µM) | Reference |
| Chalcone 1 | 4-Bromophenyl | MAO-A Inhibition | IC50: 7.91 ± 0.08 | [1] |
| Chalcone 2 | 4-Chlorophenyl | MAO-A Inhibition | IC50: 8.45 ± 0.19 | [1] |
| Azachalcone 1 | 2-pyridyl | Antitubercular (M. tuberculosis H37Rv) | MIC: 9.54 | [2][3] |
| Azachalcone 2 | 3-pyridyl | Antitubercular (M. tuberculosis H37Rv) | MIC: 6.62 | [2][3] |
| Azachalcone 3 | 4-pyridyl | Antitubercular (M. tuberculosis H37Rv) | MIC: 4.85 | [2][3] |
| Flavone 1 | N-methyl piperazine | Anticancer (MDA-MB-231) | IC50: 5.54 ± 1.57 µg/ml | [4] |
| Flavone 2 | Piperidine | Anticancer (MDA-MB-231) | IC50: 5.44 ± 1.66 µg/ml | [4] |
Structure-Activity Relationship Insights:
-
Antitubercular Activity: For azachalcone derivatives, the position of the nitrogen atom in the pyridine ring (Ring B) significantly influences the antitubercular activity against Mycobacterium tuberculosis. The activity trend is 4-pyridyl > 3-pyridyl > 2-pyridyl, suggesting that the electronic and steric properties conferred by the nitrogen's position are crucial for potency.[2][3] The morpholine moiety is considered important for enhancing the antimycobacterial activity, though it may also contribute to cytotoxicity.[2][3]
-
Anticancer Activity: In a series of 3-methoxy flavone derivatives, the substitution at the 2-position of the flavone core with different heterocyclic rings showed that N-methyl piperazine and piperidine substitutions resulted in potent activity against the MDA-MB-231 breast cancer cell line.[4]
-
MAO-A Inhibition: For chalcones evaluated as monoamine oxidase-A (MAO-A) inhibitors, substitutions on the B-ring with electron-withdrawing groups were found to be favorable for inhibitory activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings.
Synthesis of Morpholine-Based Chalcones (General Procedure)
A mixture of 1-(4-morpholinophenyl)ethanone (1 mmol) and an appropriate substituted benzaldehyde (1 mmol) is dissolved in ethanol. To this solution, a catalytic amount of a base (e.g., aqueous NaOH or KOH) is added. The reaction mixture is then stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired chalcone.[1]
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.[2][3]
Visualizing the Synthesis and Activity Workflow
The following diagrams illustrate the general synthesis pathway for the chalcone analogs and a typical workflow for evaluating their anticancer activity.
Caption: Synthetic pathway for morpholinophenyl chalcone analogs.
Caption: Workflow for evaluating the in vitro anticancer activity.
Alternative Scaffolds and Future Directions
While chalcones represent a major class of analogs derived from this compound, other heterocyclic systems have also been explored. For instance, the synthesis of flavones incorporating the morpholinophenyl moiety has yielded potent anticancer agents.[4] The parent compound, this compound, also serves as a key intermediate for the synthesis of various other heterocyclic compounds, which could be explored for a wider range of biological activities.
Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of substitutions on both the morpholinophenyl ring and the second aromatic ring of the chalcone scaffold is needed to delineate a more precise SAR.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these active compounds will be crucial for their further development as therapeutic agents.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the structural insights and experimental protocols presented in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the versatile this compound scaffold.
References
Spectroscopic Analysis of α-Bromo Ketones: A Comparative Guide for Researchers
Characterization of the Precursor: 4'-Morpholinoacetophenone
The synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone typically proceeds via the bromination of 4'-Morpholinoacetophenone. A comprehensive spectroscopic analysis of this precursor is essential for verifying its identity and purity before proceeding with the synthesis.
Below is a summary of the available spectroscopic data for 4'-Morpholinoacetophenone.
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Data available on SpectraBase[1] |
| ¹³C NMR | Data available on SpectraBase[1] |
| FTIR | Data available on SpectraBase[1] |
| Mass Spectrometry (GC-MS) | Data available on SpectraBase[1][2] |
Comparative Spectroscopic Data of Substituted 2-Bromo-1-phenylethanones
To aid researchers in the characterization of this compound, this section provides a comparative analysis of ¹H and ¹³C NMR data for a series of structurally related 2-bromo-1-phenylethanone derivatives. These compounds share the core α-bromo ketone-phenyl scaffold, with variations in the para-substituent on the phenyl ring. The data presented here is sourced from the supporting information of a research article.[3]
¹H NMR Data Comparison
The ¹H NMR spectra of these compounds are characterized by a singlet for the α-bromomethylene protons (CH₂Br) and signals in the aromatic region corresponding to the substituted phenyl ring. The chemical shift of the CH₂Br protons is typically observed around 4.4 ppm.
| Compound | Aromatic Protons (ppm) | CH₂Br Protons (ppm) | Other Protons (ppm) |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H) | 4.42 (s, 2H) | |
| 2-bromo-1-(4-bromophenyl)ethanone | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H) | 4.12 (s, 2H) | |
| 2-bromo-1-(4-iodophenyl)ethanone | 7.87 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H) | 4.40 (s, 2H) | |
| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone | 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H) | 4.47 (s, 2H) |
¹³C NMR Data Comparison
The ¹³C NMR spectra of these compounds show a characteristic signal for the carbonyl carbon (C=O) in the range of 190-194 ppm and a signal for the α-bromomethylene carbon (CH₂Br) around 30-35 ppm.
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | CH₂Br (ppm) |
| 2-bromo-1-(4-chlorophenyl)ethanone | 190.2 | 140.5, 132.2, 130.3, 129.2 | 30.4 |
| 2-bromo-1-(4-bromophenyl)ethanone | 190.4 | 132.6, 132.2, 130.4, 129.3 | 30.4 |
| 2-bromo-1-(4-iodophenyl)ethanone | 190.8 | 138.3, 133.3, 130.3, 102.3 | 30.4 |
| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone | 190.4 | 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz) | 30.3 |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the fragmented ions is recorded.
Visualizing the Synthetic Pathway
The synthesis of this compound from 4'-Morpholinoacetophenone is a key transformation. The following diagram illustrates this synthetic workflow.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(4-morpholinophenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(4-morpholinophenyl)ethanone, ensuring the safety of laboratory personnel and environmental compliance. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be aware of its hazards. This compound is known to cause severe skin burns and eye damage and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this chemical:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures safety and complies with all relevant regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated solids (e.g., paper towels, weighing paper), in a designated, clearly labeled, and sealed container. Avoid mixing with other waste streams, especially incompatible materials like strong oxidizing agents.[1]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical should be placed in a designated sharps container.
-
Liquid Waste: If the compound is in solution, it should be collected in a sealed, labeled container designated for halogenated organic waste.
Step 2: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3]
-
Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[1] Avoid creating dust.[1] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: All personnel involved in the cleanup must wear the appropriate PPE.
Step 3: Packaging and Labeling for Disposal
-
Container: Use a robust, leak-proof container that is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
Step 5: Final Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Regulatory Compliance: It is the responsibility of the waste generator to classify the waste in accordance with local, regional, and national regulations to ensure complete and accurate classification.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.
III. Quantitative Data Summary
The available safety data sheets do not provide specific quantitative limits for disposal. The key data for safe handling and disposal are summarized below.
| Parameter | Specification | Source |
| CAS Number | 210832-85-2 | [1] |
| Purity | 97% | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Storage Conditions | Keep containers tightly closed in a dry, cool and well-ventilated place. | [1] |
IV. Experimental Protocols and Workflows
Disposal Workflow Diagram:
The logical steps for the proper disposal of this compound are illustrated in the following diagram.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-1-(4-morpholinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-(4-morpholinophenyl)ethanone. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2][3]
1.1. Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound.[4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][2][6] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Nitrile gloves offer good resistance to many laboratory chemicals for incidental contact.[4][6] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or splash potential, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. All handling should occur inside a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[2][3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[6] |
1.2. Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risks associated with handling this compound.
2.1. Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The designated storage area should be secure and accessible only to authorized personnel.
2.2. Handling and Experimentation
-
Location: All handling and experimental procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][6]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[10]
2.3. Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for safely handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
3.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11] |
3.2. Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Alert: Notify others in the vicinity and your laboratory supervisor.
-
Contain: If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.
-
Clean-up: Wearing appropriate PPE, sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
4.1. Waste Segregation and Collection
-
Chemical Waste: All unused or waste this compound and materials contaminated with it should be collected in a designated hazardous waste container.[5] The container must be properly labeled with the chemical name and associated hazards.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
4.2. Disposal Procedure
-
Regulatory Compliance: Dispose of chemical waste through a licensed hazardous waste disposal company.[5][7] Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds.[5]
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type and subsequent disposal method) and disposed of as hazardous waste.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. aksci.com [aksci.com]
- 8. quora.com [quora.com]
- 9. resources.tamusa.edu [resources.tamusa.edu]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
